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  • Product: (R)-4-Cbz-3-hydroxymethylmorpholine
  • CAS: 441717-93-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-4-Cbz-3-hydroxymethylmorpholine: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals (R)-4-Cbz-3-hydroxymethylmorpholine (CAS 441717-93-7) is a chiral morpholine derivative that has emerged as a valuable intermediate in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Cbz-3-hydroxymethylmorpholine (CAS 441717-93-7) is a chiral morpholine derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Its rigid heterocyclic scaffold, combined with the stereodefined hydroxymethyl group, provides a versatile platform for the construction of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and beyond. This guide offers a comprehensive overview of its properties, synthesis, analysis, and applications, providing a critical resource for researchers engaged in the design and development of next-generation pharmaceuticals.

Physicochemical and Structural Characteristics

(R)-4-Cbz-3-hydroxymethylmorpholine, also known as benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, possesses a unique combination of structural features that underpin its utility in medicinal chemistry. The morpholine ring, a saturated heterocycle containing both oxygen and nitrogen atoms, imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under specific conditions. The chiral center at the C3 position, with its appended hydroxymethyl group, offers a crucial handle for further stereoselective functionalization.

Table 1: Physicochemical Properties of (R)-4-Cbz-3-hydroxymethylmorpholine

PropertyValueSource
CAS Number 441717-93-7[1]
Molecular Formula C₁₃H₁₇NO₄[1]
Molecular Weight 251.28 g/mol [1][2]
Physical Form Reported as an oil[2]
Purity Typically ≥98%[2]
Storage Refrigerator[2]

Synthesis and Purification: A Strategic Approach

The synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine typically involves the construction of the chiral morpholine ring from acyclic precursors. While a specific, detailed, and publicly available protocol for this exact molecule is not prevalent in the literature, the general strategies for synthesizing substituted morpholines can be adapted. A common approach involves the cyclization of an N-protected amino alcohol.

A plausible synthetic route, based on established methodologies for similar structures, is outlined below. This should be considered a representative workflow, and optimization would be necessary for specific laboratory conditions.

Diagram 1: Plausible Synthetic Workflow for (R)-4-Cbz-3-hydroxymethylmorpholine

G cluster_0 Starting Materials cluster_1 Key Steps cluster_2 Product R-Amino-diol (R)-3-amino-1,2-propanediol N-Protection N-Protection R-Amino-diol->N-Protection Base Cbz-Cl Benzyl Chloroformate Cbz-Cl->N-Protection Intramolecular Cyclization Intramolecular Cyclization N-Protection->Intramolecular Cyclization e.g., Activation of hydroxyls, then cyclization Target_Molecule (R)-4-Cbz-3-hydroxymethylmorpholine Intramolecular Cyclization->Target_Molecule G Building_Block (R)-4-Cbz-3-hydroxymethylmorpholine Deprotection Deprotection (e.g., H₂/Pd-C) Building_Block->Deprotection Functionalization_O O-Alkylation/Etherification Building_Block->Functionalization_O At hydroxymethyl group Free_Amine (R)-3-hydroxymethylmorpholine Deprotection->Free_Amine Functionalization_N N-Arylation/Alkylation Free_Amine->Functionalization_N Drug_Candidate Complex Drug Candidate (e.g., NK-1 Antagonist) Functionalization_N->Drug_Candidate Functionalization_O->Drug_Candidate

Sources

Exploratory

(R)-N-Cbz-3-hydroxymethylmorpholine structure and molecular weight

An In-Depth Technical Guide to (R)-N-Cbz-3-hydroxymethylmorpholine: Structure, Properties, Synthesis, and Applications Introduction (R)-N-Cbz-3-hydroxymethylmorpholine, systematically named benzyl (R)-3-(hydroxymethyl)mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-N-Cbz-3-hydroxymethylmorpholine: Structure, Properties, Synthesis, and Applications

Introduction

(R)-N-Cbz-3-hydroxymethylmorpholine, systematically named benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate, is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of morpholine, a scaffold recognized for its prevalence in bioactive molecules, this compound combines several key structural features: a defined stereocenter, a primary alcohol for further functionalization, and a stable N-carboxybenzyl (Cbz) protecting group. These attributes make it a valuable chiral building block for the synthesis of complex molecular architectures, particularly for drug candidates targeting the central nervous system (CNS).[1][2]

The morpholine ring itself is considered a "privileged structure" in drug discovery. Its presence can enhance the pharmacokinetic properties of a molecule, such as improving aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[1][2][3] The incorporation of a specific stereoisomer, such as the (R)-enantiomer, is crucial for achieving selective interaction with chiral biological targets like enzymes and receptors. This guide provides a comprehensive technical overview of (R)-N-Cbz-3-hydroxymethylmorpholine for researchers, scientists, and drug development professionals, covering its fundamental properties, a detailed synthetic protocol with mechanistic insights, and its applications as a strategic synthetic intermediate.

Physicochemical Properties and Structure

Chemical Structure Elucidation

The structure of (R)-N-Cbz-3-hydroxymethylmorpholine consists of a central six-membered morpholine ring. The nitrogen atom at position 4 is protected with a carboxybenzyl (Cbz) group, and the carbon at position 3, which is a stereocenter, bears a hydroxymethyl (-CH₂OH) substituent in the (R) configuration. The Cbz group is a robust protecting group for amines, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.

The IUPAC name for this compound is benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ether and carbonyl oxygens) within a conformationally flexible ring system contributes to its utility in molecular design.[1]

Molecular Properties

The key quantitative data for (R)-N-Cbz-3-hydroxymethylmorpholine are summarized in the table below. These properties are fundamental for experimental design, including reaction stoichiometry calculations, analytical characterization, and preliminary assessment of its drug-like properties.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄[4]
Molecular Weight 251.28 g/mol Calculated
Monoisotopic Mass 251.11575 Da[4]
SMILES C1COCC(N1C(=O)OCC2=CC=CC=C2)CO[4]
InChIKey FDIAPFRJARUCGP-UHFFFAOYSA-N[4]
Predicted XlogP 0.6[4]

Synthesis and Mechanistic Insights

The synthesis of chiral substituted morpholines is a critical area of research due to their pharmacological importance.[5][6] A reliable synthesis of (R)-N-Cbz-3-hydroxymethylmorpholine must control the stereochemistry at the C3 position. The following protocol describes a common and effective strategy starting from a commercially available chiral precursor.

Detailed Experimental Protocol

This synthesis involves a two-step process: (1) N-protection of a chiral amino diol with benzyl chloroformate, followed by (2) an intramolecular cyclization to form the morpholine ring.

Step 1: Synthesis of Benzyl ((R)-2,3-dihydroxypropyl)(phenylmethyl)carbamate

  • To a stirred solution of (R)-3-amino-1,2-propanediol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water at 0 °C, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Cbz protected amino diol. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to form (R)-N-Cbz-3-hydroxymethylmorpholine

  • Dissolve the crude intermediate from Step 1 in anhydrous THF.

  • Add triphenylphosphine (PPh₃, 1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise. A color change and formation of a precipitate are typically observed.

  • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, (R)-N-Cbz-3-hydroxymethylmorpholine, as a pure solid or oil.

Rationale for Experimental Choices
  • Choice of Base (Step 1): Sodium bicarbonate is a mild inorganic base sufficient to neutralize the HCl generated during the acylation of the amine with benzyl chloroformate. Its use in an aqueous/organic biphasic system facilitates an efficient and clean reaction.

  • Cbz Protection: The carboxybenzyl (Cbz) group is chosen for its stability under a wide range of synthetic conditions, including the subsequent cyclization step. It provides robust protection for the nitrogen atom, preventing side reactions, and can be cleanly removed via catalytic hydrogenation when desired.[7][8]

  • Mitsunobu Reaction (Step 2): The intramolecular cyclization is achieved via a Mitsunobu reaction. This reaction is highly reliable for forming ethers from alcohols. Here, the PPh₃ and DEAD (or DIAD) activate the primary hydroxyl group, converting it into a good leaving group, which is then displaced by the secondary hydroxyl group in an intramolecular Sₙ2 reaction to form the morpholine ring. This reaction is known to proceed with inversion of configuration at the carbon bearing the leaving group; however, in this intramolecular cyclization of a 1,2-diol derivative, it facilitates ring closure without affecting the pre-existing C3 stereocenter.

Workflow Visualization

The following diagram illustrates the synthetic pathway from the chiral starting material to the final product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Intramolecular Cyclization start (R)-3-amino-1,2-propanediol reagent1 Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT intermediate N-Cbz-(R)-3-amino-1,2-propanediol start->intermediate Acylation reagent2 PPh₃, DEAD (or DIAD) THF, 0°C to RT product (R)-N-Cbz-3-hydroxymethylmorpholine intermediate_ref->product Mitsunobu Reaction

Caption: Synthetic workflow for (R)-N-Cbz-3-hydroxymethylmorpholine.

Applications in Drug Discovery and Organic Synthesis

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][9] Its value stems from its ability to improve the physicochemical profile of drug molecules.

  • Pharmacokinetic Modulation: The morpholine ring's ether oxygen can act as a hydrogen bond acceptor, while the basic nitrogen (when unprotected) can be protonated at physiological pH. This balance of hydrophilic and lipophilic character often enhances aqueous solubility and cell permeability, which are critical for oral bioavailability and distribution, including penetration of the blood-brain barrier.[1][2]

  • Chiral Scaffolding: (R)-N-Cbz-3-hydroxymethylmorpholine serves as a versatile chiral building block. The defined stereochemistry at C3 is essential for creating molecules that can distinguish between enantiomeric binding sites on biological targets. The primary alcohol provides a reactive handle for chain extension or the introduction of other functional groups, allowing for the exploration of the surrounding chemical space in structure-activity relationship (SAR) studies. The protected nitrogen ensures that the morpholine ring can be incorporated into a larger molecule without interference from the nucleophilic amine.

  • Synthetic Intermediate: This compound is a precursor for various other functionalized morpholines. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding its synthetic utility.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of (R)-N-Cbz-3-hydroxymethylmorpholine is typically achieved through a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and the diastereotopic protons of the morpholine ring and the hydroxymethyl group.

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the Cbz group (~155 ppm), the aromatic carbons, and the aliphatic carbons of the morpholine ring and its substituents.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3400 cm⁻¹), the C=O stretch of the carbamate (strong, ~1680-1700 cm⁻¹), and C-O stretches of the ether and alcohol groups.

Conclusion

(R)-N-Cbz-3-hydroxymethylmorpholine is a high-value chiral intermediate for the synthesis of complex, biologically active molecules. Its well-defined structure, featuring a privileged morpholine scaffold, a specific stereocenter, and versatile functional handles, makes it an indispensable tool for medicinal chemists. The synthetic route presented herein is robust and relies on well-established, high-yielding transformations. A thorough understanding of the properties, synthesis, and strategic application of this building block empowers researchers in the rational design and development of next-generation therapeutics.

References

  • (No Source)
  • Shevyrin, V., et al. (2013). Identification and analytical properties of new synthetic cannabimimetics bearing 2,2,3,3-tetramethylcyclopropanecarbonyl moiety. Forensic Science International, 226(1-3), 62-73.
  • Kalliakoudi, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 835-852. Available at: [Link]

  • (No Source)
  • PrepChem. (n.d.). Synthesis of N-Cbz-3-amino-3-phenyl propionic acid. Available at: [Link]

  • PubChemLite. (n.d.). Benzyl (r)-3-(hydroxymethyl)morpholine-4-carboxylate (C13H17NO4). Available at: [Link]

  • Ullah, F., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6034. Available at: [Link]

  • (No Source)
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Available at: [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 572-590. Available at: [Link]

  • Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Cardona, F., et al. (2016). Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides. The Journal of Organic Chemistry, 81(14), 6036-6045. Available at: [Link]

  • Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • (No Source)
  • (No Source)
  • chemeurope.com. (n.d.). Morpholine. Available at: [Link]

  • (No Source)
  • (No Source)
  • Open Research@CSIR-NIScPR. (n.d.). Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Available at: [Link]

  • Scott, J. S., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 50(15), 8736-8765. Available at: [Link]

Sources

Foundational

Strategic Utilization & Safety Profile: (R)-4-Cbz-3-hydroxymethylmorpholine

Content Type: Technical Safety & Application Guide Subject: (R)-4-N-Cbz-3-hydroxymethylmorpholine (CAS: 441717-93-7) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Leads Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety & Application Guide Subject: (R)-4-N-Cbz-3-hydroxymethylmorpholine (CAS: 441717-93-7) Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Leads

Executive Summary: The Chiral Scaffold Imperative

(R)-4-Cbz-3-hydroxymethylmorpholine is a high-value chiral building block extensively utilized in the synthesis of pharmaceutical intermediates, particularly for dopamine receptor antagonists (e.g., D4R selectivity) and kinase inhibitors. Unlike simple solvents or reagents, this compound represents a "chiral pool" investment; its enantiomeric purity is critical for the biological activity of the final drug substance.

This guide transcends the standard MSDS by integrating safety compliance with synthetic strategy. We analyze the compound not just as a hazard, but as a reactive intermediate requiring specific environmental controls to maintain its stereochemical integrity and chemical stability.

Physicochemical Identity & Safety Profile

This section consolidates critical data points. Note the divergence in toxicity classification compared to its Boc-protected counterparts; the Cbz-derivative is often classified with higher acute toxicity precautions.

Table 1: Chemical Identity & Physical Constants
PropertySpecification
Chemical Name Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Common Name (R)-4-Cbz-3-hydroxymethylmorpholine
CAS Number 441717-93-7
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Physical State Viscous Oil (Colorless to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Predicted Boiling Point ~322°C (at 760 mmHg)
Chirality (R)-Enantiomer
Risk Assessment: GHS Classification

Signal Word: WARNING (Treat as High Potency in R&D settings)

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319).[3]

  • STOT - Single Exposure: Category 3 (H335) – Respiratory tract irritation.[4]

Scientist's Note: While many morpholine derivatives are merely "Harmful" (H302), the H301 classification for this specific intermediate mandates the use of a fume hood and double-gloving protocols. Do not handle on an open bench.

Emergency Response Protocols (Self-Validating Systems)

In the event of exposure, immediate action is required.[2][3][4][5][6] The following workflow utilizes a "Check-Act-Verify" loop to ensure safety.

Diagram 1: Acute Exposure Decision Logic

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Act_Skin ACTION: Flush 15+ mins Remove Contaminated Clothing Skin->Act_Skin Act_Inhal ACTION: Move to Fresh Air Support Breathing Inhal->Act_Inhal Act_Ingest ACTION: Rinse Mouth DO NOT Induce Vomiting Ingest->Act_Ingest Med Medical Evaluation (Present SDS H301) Act_Skin->Med Act_Inhal->Med Act_Ingest->Med

Caption: Decision matrix for acute exposure. Note that for H301 (Toxic if swallowed), medical attention is non-negotiable.

Handling, Storage & Stability Strategy

The stability of the Carbobenzyloxy (Cbz) group and the primary alcohol is the primary concern during storage.

The Cold Chain Imperative
  • Requirement: Store at 2–8°C (Refrigerator).

  • Causality: The primary alcohol moiety is susceptible to slow oxidation to the aldehyde or carboxylic acid if exposed to heat and air over prolonged periods. Additionally, carbamates can undergo slow degradation or hydrolysis under humid, warm conditions.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.

Handling Decision Matrix
  • PPE: Nitrile gloves (double layer recommended due to oil formulation permeation risks), safety goggles, and lab coat.

  • Engineering Controls: All weighing and transfer operations must occur inside a Chemical Fume Hood .

  • Incompatibility: Avoid strong oxidizing agents (reacts with alcohol) and strong acids/bases (potential Cbz cleavage or hydrolysis).

Synthetic Utility & Application

As a Senior Application Scientist, it is crucial to understand how to manipulate this building block without degrading it. The (R)-4-Cbz-3-hydroxymethylmorpholine offers two distinct reactive handles:

  • The -OH Group: Ready for oxidation (Swern/Dess-Martin) or conversion to a leaving group (Mesylate/Tosylate).

  • The Cbz Group: A robust amine protecting group stable to acidic conditions (unlike Boc) but removable via hydrogenolysis.

Diagram 2: Synthetic Divergence Pathway

SynthesisPath Core (R)-4-Cbz-3-hydroxymethylmorpholine (Starting Material) PathA Path A: N-Deprotection Core->PathA PathB Path B: OH-Functionalization Core->PathB ProdA (R)-3-Hydroxymethylmorpholine (Free Amine) PathA->ProdA  Cleavage ProdB Aldehyde/Tosylate Intermediate (Cbz Intact) PathB->ProdB  Derivatization ReagentA H₂ / Pd-C (Hydrogenolysis) ReagentB Swern Ox or TsCl/Pyridine

Caption: Synthetic divergence. Path A removes the protecting group; Path B modifies the side chain while retaining N-protection.

Validated Protocol: Cbz Deprotection (Hydrogenolysis)

To access the free amine for subsequent coupling.

  • Dissolution: Dissolve 1.0 eq of (R)-4-Cbz-3-hydroxymethylmorpholine in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon). Safety: Wet the catalyst with solvent under inert gas to prevent ignition.

  • Reaction: Stir under a balloon of H₂ gas (1 atm) at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS (Disappearance of UV-active Cbz group; product is non-UV active, use Ninhydrin stain).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to yield (R)-3-hydroxymethylmorpholine.

References

  • Sigma-Aldrich. Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Product Analysis & Safety Data. Retrieved from

  • PubChem. Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate Compound Summary (CID 441717-93-7). Retrieved from

  • National Institutes of Health (NIH). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorg Med Chem Lett. 2016. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Morpholine Derivatives and Handling. Retrieved from

Sources

Exploratory

Strategic Sourcing and Utilization of (R)-4-Cbz-3-hydroxymethylmorpholine

An In-Depth Technical Guide for Medicinal Chemistry Applications Abstract This technical guide addresses the sourcing, quality control, and synthetic utility of (R)-4-Cbz-3-hydroxymethylmorpholine (CAS 441717-93-7), a cr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications

Abstract

This technical guide addresses the sourcing, quality control, and synthetic utility of (R)-4-Cbz-3-hydroxymethylmorpholine (CAS 441717-93-7), a critical chiral building block in the development of kinase inhibitors and bioactive scaffolds. Unlike generic procurement lists, this document focuses on the technical nuances of distinguishing the N-Cbz (carbamate) form from the common N-Benzyl (alkyl) impurity, validating enantiomeric excess (ee%), and executing reliable deprotection protocols.

Part 1: Chemical Identity & The "Benzyl" Trap

The Core Molecule:

  • IUPAC Name: Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

  • Common Name: (R)-4-Cbz-3-hydroxymethylmorpholine[1][2][3]

  • CAS Number: 441717-93-7 (Note: CAS numbers vary by vendor; structure verification is mandatory).

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][4]
  • Molecular Weight: 251.28 g/mol [5]

The Critical Technical Distinction: A frequent failure mode in sourcing this intermediate is the confusion between the Cbz (Benzyloxycarbonyl) and Bn (Benzyl) protecting groups.

Feature(R)-4-Cbz-3-hydroxymethylmorpholine (R)-4-Benzyl-3-hydroxymethylmorpholine
Structure Carbamate (

)
Alkyl amine (

)
Stability Stable to weak acids/basesStable to strong bases/reducing agents
Deprotection Mild: H

/Pd-C (RT, 1 atm)
Harsh: H

/Pd-C (High pressure/Temp) or ACE-Cl
NMR Signal Carbonyl carbon ~155 ppmBenzylic

~60 ppm (singlet)

Senior Scientist Insight: If your supplier sends the N-Benzyl analog (CAS 110167-20-9) labeled as "Benzyl-protected," standard Cbz deprotection conditions will fail. Always verify the presence of the carbamate carbonyl peak in


C NMR (~155 ppm) upon receipt.
Part 2: Strategic Sourcing Landscape

The supply chain for chiral morpholines is bifurcated into Catalog Suppliers (high cost, immediate availability) and CRO/Bulk Manufacturers (lead time, variable purity).

Validated Supplier Tiers
Supplier TierRepresentative VendorsTypical PurityRisk ProfileRecommended For
Tier 1: Global Catalog MilliporeSigma (Product SY3H998DB721), Fisher Scientific >97% (Confirmed ee)LowReference standards, mg-scale pilots.
Tier 2: Specialized Building Blocks Enamine , Combi-Blocks , Boc Sciences >95% (Variable ee)Low-MediumGram-to-Kg scale up.
Tier 3: Aggregators Angene , Sinfoo Biotech VariableHigh (Check CoA)Sourcing hard-to-find enantiomers.

Sourcing Protocol:

  • Specify Stereochemistry: Explicitly request the (R)-enantiomer . The (S)-isomer (derived from L-Serine) is more common and cheaper. The (R)-isomer typically requires D-Serine starting material.[6]

  • Request Chiral Data: Do not accept a Certificate of Analysis (CoA) without specific optical rotation

    
     or Chiral HPLC traces.
    
Part 3: Quality Assurance (Self-Validating Protocols)

Trustworthiness in chiral chemistry relies on proving the enantiomeric excess (ee). Relying solely on optical rotation is insufficient due to the low specific rotation of morpholine derivatives.

Protocol 1: Chiral HPLC Method (The Gold Standard)
  • Objective: Quantify the ratio of (R) vs (S) enantiomers.

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Phenyl).

  • Validation:

    • Inject the racemate (mix of R and S) first to establish separation resolution (

      
      ).
      
    • Inject the sample.[7] The (R)-isomer typically elutes second on AD-H columns (verify with standard).

Protocol 2: Structural Verification Logic

The following decision tree illustrates the workflow to accept or reject a batch based on structural integrity and stereochemical purity.

QC_Workflow Start Batch Receipt (R)-4-Cbz-3-hydroxymethylmorpholine NMR_Check 1H NMR & 13C NMR (Solvent: CDCl3) Start->NMR_Check Carbamate_Decision Carbonyl Peak @ 155 ppm? NMR_Check->Carbamate_Decision Reject_Bn REJECT: N-Benzyl Analog Detected Carbamate_Decision->Reject_Bn No (Signal @ 60ppm only) Chiral_Check Chiral HPLC (Chiralpak AD-H) Carbamate_Decision->Chiral_Check Yes EE_Decision ee% > 98%? Chiral_Check->EE_Decision Reject_Rac REJECT: Racemized/Wrong Enantiomer EE_Decision->Reject_Rac No Accept ACCEPT: Release for Synthesis EE_Decision->Accept Yes

Figure 1: Quality Control Decision Matrix. This workflow filters out the two most common supplier errors: N-Benzyl substitution and racemization.

Part 4: Synthetic Utility & Deprotection

The primary utility of (R)-4-Cbz-3-hydroxymethylmorpholine is as a protected scaffold. The Cbz group allows for modification of the primary alcohol (e.g., oxidation to aldehyde, conversion to halide) without affecting the secondary amine. Once the side chain is established, the Cbz group must be removed.

Protocol: Hydrogenolysis (Cbz Removal)

This method is superior to acid hydrolysis (HBr/AcOH) as it preserves the hydroxymethyl group and prevents racemization.

Materials:

  • Substrate: (R)-4-Cbz-3-hydroxymethylmorpholine (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H

    
     balloon (1 atm)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M concentration). Nitrogen sparge for 5 mins.

  • Catalyst Addition: Carefully add Pd/C under nitrogen flow (Caution: Pyrophoric).

  • Hydrogenation: Evacuate and backfill with H

    
     (x3). Stir vigorously at Room Temperature for 2-4 hours.
    
  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. The starting material (UV active) will disappear; the product (secondary amine) is not UV active (visualize with Ninhydrin stain).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, (R)-3-hydroxymethylmorpholine , is often a viscous oil or low-melting solid.

Mechanism of Action: The following diagram details the specific cleavage pathway, highlighting the release of Toluene and CO


 as byproducts, which drives the reaction to completion.

Deprotection_Mechanism Substrate (R)-4-Cbz-Morpholine (Protected) Pd_Complex Pd-Complex (Oxidative Addition) Substrate->Pd_Complex H2 / Pd/C Intermediate Carbamic Acid (Unstable) Pd_Complex->Intermediate - Toluene Products (R)-Morpholine Free Base + CO2 (Gas) + Toluene Intermediate->Products Spontaneous Decarboxylation

Figure 2: Cbz-Deprotection Mechanism. The instability of the carbamic acid intermediate ensures irreversible conversion to the free amine.

References
  • Sigma-Aldrich (MilliporeSigma). Product Specification: Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate (CAS 441717-93-7). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5058359 (Related Boc-derivative). Retrieved from

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Pharmaceutical Applications (AD-H / OD-H). Retrieved from

  • Wolosker, H., et al. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission.[8][9] Proceedings of the National Academy of Sciences. (Context on D-Serine starting material). Retrieved from

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard protocols for Cbz deprotection). Wiley-Interscience.

Sources

Foundational

Advanced Application of Cbz-Protected Chiral Morpholines in Drug Discovery

[1] Executive Summary The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, renowned for its ability to optimize physicochemical properties such as solubility, metabolic stability, and lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The morpholine ring is a privileged pharmacophore in modern medicinal chemistry, renowned for its ability to optimize physicochemical properties such as solubility, metabolic stability, and lipophilicity (LogD).[1][2] However, the "escape from flatland" in drug design has shifted focus from simple achiral morpholines to chiral, substituted morpholines .[1] These scaffolds offer precise vector control for substituents, enabling high-affinity interactions within chiral protein pockets.[1]

The Carboxybenzyl (Cbz) protecting group is the linchpin in the synthesis of these chiral scaffolds. Unlike acid-labile Boc or base-labile Fmoc groups, Cbz offers a unique orthogonality profile—stable to both acidic and mildly basic conditions—while suppressing the nucleophilicity of the morpholine nitrogen. This guide details the strategic implementation of Cbz-protected chiral morpholines, providing validated protocols and mechanistic insights for their use in high-value drug discovery campaigns.

Part 1: Strategic Rationale

The Chiral Morpholine Advantage

In Structure-Activity Relationship (SAR) studies, the introduction of a chiral center on the morpholine ring (at C2 or C3) serves two critical functions:

  • Conformational Locking: Substituents at C2 or C3 force the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding.

  • Vector Projecting: It allows for the precise projection of pendant groups (e.g., aryl, heteroaryl) into hydrophobic sub-pockets that are inaccessible to achiral analogs.

Why Cbz? The Case for Orthogonality

The choice of Cbz (benzyloxycarbonyl) over Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) is rarely arbitrary. It is a calculated decision based on the synthetic route's downstream requirements.

FeatureCbz (Z)BocFmocStrategic Application for Morpholines
Electronic Effect Electron-withdrawing (Carbamate)Electron-withdrawing (Carbamate)Electron-withdrawing (Carbamate)Reduces N-nucleophilicity, preventing side reactions during cyclization.[1]
Acid Stability High (Stable to TFA, HCl)Low (Labile to TFA, HCl)HighEssential when the morpholine synthesis involves acidic cyclization or side-chain manipulation.[1]
Base Stability High (Stable to tertiary amines)HighLow (Labile to piperidine)Allows for basic workups and nucleophilic substitutions elsewhere on the molecule.
Deprotection Hydrogenolysis (

/Pd) or Strong Acid (HBr)
Acid (TFA/HCl)Base (Piperidine)Crucial: Hydrogenolysis is orthogonal to almost all other protecting groups, allowing "last step" deprotection.[1]
Crystallinity High ModerateModerateCbz derivatives often crystallize, simplifying purification of diastereomers without chromatography.[1]

Part 2: Synthetic Methodologies

Workflow Visualization

The following diagram illustrates the divergent synthesis of 2- and 3-substituted morpholines using Cbz protection to manage stereochemistry and reactivity.

MorpholineSynthesis Start Chiral Amino Acid / Amino Alcohol Protection N-Cbz Protection (Cbz-Cl, NaHCO3) Start->Protection Branch Substitution Target Protection->Branch Path3 3-Substituted Route Branch->Path3 Targeting C3 Path2 2-Substituted Route Branch->Path2 Targeting C2 Step3a Reduction to Diol (if starting from AA) Path3->Step3a Step3b Cyclization via Double Alkylation (e.g., 1,2-dibromoethane) Step3a->Step3b Intermediate Cbz-Protected Chiral Morpholine (Stable Intermediate) Step3b->Intermediate Step2a Reaction with Chiral Epoxide (Regioselective Opening) Path2->Step2a Step2b Intramolecular Cyclization (Mitsunobu or SN2) Step2a->Step2b Step2b->Intermediate Func Functionalization of Side Chains (Acid/Base Tolerant) Intermediate->Func SAR Expansion Deprotect Deprotection (H2, Pd/C) Intermediate->Deprotect Direct Use Func->Deprotect Final Free Chiral Morpholine (Ready for Coupling) Deprotect->Final

Caption: Divergent synthetic pathways for C2 and C3 substituted morpholines leveraging the stability of the Cbz group.

Experimental Protocols
Protocol A: Installation of Cbz Group (General Procedure)

Context: This step is typically performed on a chiral amino alcohol or amino acid ester.

  • Setup: Dissolve the amino substrate (1.0 equiv) in a biphasic mixture of THF/Water (1:1 v/v) or Acetone/Water.

  • Base Addition: Add

    
     (2.5 equiv). Note: Carbonate is preferred over hydroxide to prevent racemization of chiral centers alpha to the nitrogen.
    
  • Reagent Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear; UV active spot appears).

  • Workup: Evaporate organic solvent. Acidify aqueous layer to pH 2-3 (if carboxylic acid is present) or extract directly with Ethyl Acetate. Wash with brine, dry over

    
    .[1][3]
    
  • Purification: Recrystallization (often from EtOAc/Hexanes) is preferred due to the high crystallinity of Cbz derivatives.

Protocol B: Morpholine Ring Closure (From Cbz-Amino Diol)

Context: Synthesis of 3-substituted morpholines from chiral amino acids reduced to diols.[1]

  • Activation: Dissolve N-Cbz-amino diol (1.0 equiv) in Toluene.

  • Cyclization: Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv) or use Mitsunobu conditions (

    
    , DIAD) if mild conditions are required.[1]
    
  • Reflux: Heat to reflux with a Dean-Stark trap to remove water (for acid-catalyzed ether formation).

  • Mechanism: The Cbz group reduces the nucleophilicity of the nitrogen, preventing N-alkylation and ensuring the oxygen attacks the activated alcohol/electrophile to close the ether linkage.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Context: The final step to release the secondary amine for coupling to the drug core.

  • Catalyst: Suspend 10% Pd/C (10 wt% loading relative to substrate) in Methanol or Ethanol. Safety: Keep wet to prevent ignition.

  • Substrate: Add the Cbz-protected morpholine.

  • Hydrogenation: Sparge with Hydrogen gas (

    
    ) or use a balloon (1 atm). Stir vigorously at Room Temperature for 1–4 hours.
    
  • Monitoring: Monitor by LCMS. The mass will decrease by 134 Da (loss of

    
    ).[1]
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[3]

    • Self-Validating Check: The product should be a free amine. NMR should show loss of the characteristic benzyl protons (singlet at ~5.1 ppm) and aromatic protons (multiplet at ~7.3 ppm).

Part 3: Case Study – Dopamine D4 Antagonists[1][4]

Objective: Synthesis of a selective Dopamine D4 antagonist requiring a chiral morpholine core to discriminate between D4 and D2 receptors.

Challenge: The synthesis required the installation of a bulky biaryl ether at the C2 position.

  • Attempt 1 (Boc): Using Boc protection failed during the biaryl ether formation (Mitsunobu reaction) due to partial Boc thermolysis at elevated temperatures.

  • Attempt 2 (Fmoc): Fmoc was unstable to the secondary amine base used in subsequent steps.

  • Solution (Cbz):

    • Starting material: (S)-2-(hydroxymethyl)morpholine .[4]

    • Protection: N-Cbz protection yielded a crystalline intermediate, allowing enantiomeric purity verification via X-ray crystallography.

    • Ether Formation: The Cbz group withstood the harsh Mitsunobu conditions (180°C, microwave) required to couple the sterically hindered phenol.

    • Deprotection: Clean removal via

      
      /Pd/C yielded the free amine in >98% ee, ready for the final reductive amination to the drug candidate.
      
Decision Logic for Protecting Group Selection

PGSelection Start Select Morpholine N-Protecting Group Q1 Does synthesis involve strong acids (TFA, HCl)? Start->Q1 Q2 Does synthesis involve strong bases (Piperidine)? Q1->Q2 Yes (Need Acid Stability) UseBoc Use Boc Group Q1->UseBoc No (Acid Labile OK) Q3 Is Hydrogenolysis (H2/Pd) tolerated? Q2->Q3 Yes (Need Base Stability) UseFmoc Use Fmoc Group Q2->UseFmoc No (Base Labile OK) UseCbz Use Cbz Group Q3->UseCbz Yes UseAlloc Use Alloc Group Q3->UseAlloc No (Contains alkenes/sulfur)

Caption: Decision matrix for selecting Cbz based on reaction compatibility.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Cbz-Protected Amino Groups - Protection and Deprotection Mechanisms. Organic Chemistry Portal. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine from L-Serine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the enantioselective synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine, a valuable chiral building b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in numerous approved drugs and clinical candidates due to its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This protocol details a robust and reliable synthetic route starting from the readily available and inexpensive chiral pool amino acid, L-serine. The methodology leverages fundamental organic transformations, including protection chemistry, reduction, N-alkylation, and intramolecular cyclization, to afford the target compound with high stereochemical fidelity. This guide is intended to provide both a practical step-by-step protocol and a deeper understanding of the chemical principles underpinning each transformation.

Introduction

The morpholine moiety is a cornerstone in modern drug discovery, frequently incorporated into molecular designs to enhance pharmacokinetic and pharmacodynamic profiles.[1][3] Its presence can modulate properties like aqueous solubility, lipophilicity, and metabolic stability, making it a desirable feature in candidates targeting the central nervous system (CNS) and other biological systems.[3][4] Chiral substituted morpholines, such as (R)-4-Cbz-3-hydroxymethylmorpholine, are of particular interest as they allow for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.

The synthesis of enantiomerically pure morpholines can be challenging.[5] This application note details a practical and efficient strategy for the synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine commencing from the natural amino acid L-serine. The choice of L-serine as the starting material is strategic, as it provides the desired stereocenter at the C3 position of the morpholine ring. The synthetic sequence involves a series of well-established and high-yielding reactions, making this protocol suitable for implementation in both academic and industrial research laboratories.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with the protection of the functional groups of L-serine, followed by selective transformations to construct the morpholine ring. The key steps include:

  • Protection of L-serine: The amine and carboxylic acid functionalities of L-serine are protected to prevent unwanted side reactions in subsequent steps.

  • Reduction of the Ester: The protected ester is selectively reduced to the corresponding primary alcohol.

  • N-Alkylation and In-situ Cyclization: The protected amino alcohol is N-alkylated with a suitable two-carbon electrophile, which is followed by an intramolecular cyclization to form the morpholine ring.

  • Deprotection and Cbz-Protection: The temporary amine protecting group is removed and replaced with the desired carboxybenzyl (Cbz) group.

This sequence is designed to be robust and scalable, providing access to the target molecule in good overall yield and high enantiomeric purity.

Experimental Protocols

PART 1: Synthesis of (R)-tert-butyl 2,2-dimethyl-4-((trityloxy)methyl)oxazolidine-3-carboxylate

This initial phase focuses on the protection of L-serine to prepare it for the core transformations.

Step 1: Esterification of L-Serine

  • Objective: To protect the carboxylic acid of L-serine as a methyl ester.

  • Procedure:

    • To a suspension of L-serine (1.0 eq) in methanol, cool the mixture to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude L-serine methyl ester hydrochloride. This is typically used in the next step without further purification.

Step 2: N- and O-Protection

  • Objective: To protect the amine and the primary alcohol of the serine methyl ester.

  • Procedure:

    • Dissolve the crude L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

    • Add trityl chloride (1.1 eq) portion-wise and stir the reaction at room temperature for 16 hours.

    • To the same reaction mixture, add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and continue stirring for another 24 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the fully protected L-serine derivative.

PART 2: Synthesis of (R)-4-Cbz-3-hydroxymethylmorpholine

This part describes the core steps to construct the morpholine ring and install the final Cbz protecting group.

Step 3: Reduction of the Methyl Ester

  • Objective: To selectively reduce the methyl ester to a primary alcohol.

  • Procedure:

    • Dissolve the protected L-serine derivative from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of lithium borohydride (LiBH4) (2.0 eq) in THF.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

Step 4: N-Alkylation and Intramolecular Cyclization

  • Objective: To form the morpholine ring via an intramolecular Williamson ether synthesis.

  • Procedure:

    • Dissolve the crude amino alcohol from Step 3 (1.0 eq) in a mixture of THF and N,N-dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoethanol (1.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is a mixture of the N-alkylated intermediate and the cyclized product. This mixture is taken to the next step.

Step 5: Deprotection and Cbz-Protection

  • Objective: To remove the Boc and trityl protecting groups and subsequently protect the amine with a Cbz group.

  • Procedure:

    • Dissolve the crude product from Step 4 in a solution of 4M HCl in dioxane.

    • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the resulting crude amine hydrochloride in a mixture of dioxane and water.

    • Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq).

    • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, (R)-4-Cbz-3-hydroxymethylmorpholine, by flash column chromatography.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1 & 2Protected L-SerineL-SerineThionyl chloride, Trityl chloride, (Boc)2O75-85
3Protected Amino AlcoholProtected L-SerineLithium borohydride80-90
4Crude Morpholine DerivativeProtected Amino AlcoholSodium hydride, 2-Bromoethanol60-70 (over two steps)
5(R)-4-Cbz-3-hydroxymethylmorpholineCrude Morpholine Derivative4M HCl in dioxane, Benzyl chloroformate70-80

Note: Yields are indicative and may vary depending on reaction scale and specific conditions.

Visualizations

Synthetic Workflow

Synthesis_Workflow L_Serine L-Serine Protected_Serine Protected L-Serine Derivative L_Serine->Protected_Serine Protection Amino_Alcohol Protected Amino Alcohol Protected_Serine->Amino_Alcohol Reduction Crude_Morpholine Crude Morpholine Derivative Amino_Alcohol->Crude_Morpholine N-Alkylation & Cyclization Target_Molecule (R)-4-Cbz-3-hydroxymethylmorpholine Crude_Morpholine->Target_Molecule Deprotection & Cbz-Protection

Caption: Overall synthetic workflow for (R)-4-Cbz-3-hydroxymethylmorpholine.

Key Transformation: Morpholine Ring Formation

Ring_Formation start Protected Amino Alcohol R-NH-CH(CH2OTr)-CH2OH intermediate N-Alkylated Intermediate R-N(CH2CH2OH)-CH(CH2OTr)-CH2OH start->intermediate 1. NaH 2. BrCH2CH2OH product Cyclized Product Morpholine Ring intermediate->product Intramolecular Cyclization

Caption: Key steps in the formation of the morpholine ring.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of enantiomerically pure (R)-4-Cbz-3-hydroxymethylmorpholine from L-serine. The use of a readily available chiral starting material and well-understood chemical transformations makes this route attractive for producing this valuable building block for drug discovery and development. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

  • RSC Publishing. (n.d.). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Dhaka.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Chu, D., Zoll, A. J., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • ResearchGate. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2018). (PDF) Morpholines. Synthesis and Biological Activity.
  • Sperry, J. B., & Wright, D. L. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.
  • ChemMedChem. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Vitale, P., et al. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.

Sources

Application

reductive amination using (R)-4-Cbz-3-formylmorpholine intermediate

Application Note: High-Fidelity Reductive Amination of (R)-4-Cbz-3-formylmorpholine Part 1: Introduction & Strategic Significance The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination of (R)-4-Cbz-3-formylmorpholine

Part 1: Introduction & Strategic Significance

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Aprepitant, Timolol) due to its ability to modulate lipophilicity and metabolic stability. However, while N-substituted and 2-substituted morpholines are common, 3-substituted morpholines offer a unique vector for exploring novel chemical space in kinase inhibitors and GPCR ligands.

The intermediate (R)-4-Cbz-3-formylmorpholine is a high-value chiral building block. Its utility lies in the C3-aldehyde handle, which allows for the rapid diversification of the scaffold via reductive amination.

The Critical Challenge: The C3 position is alpha to both the aldehyde and the carbamate-protected nitrogen. This makes the C3-proton acidic (


). Under basic conditions or elevated temperatures, this intermediate is highly prone to racemization  via enolization. Furthermore, the aldehyde itself is chemically labile and prone to hydration or oxidation.

This guide details a racemization-free protocol utilizing Sodium Triacetoxyborohydride (STAB), optimizing for stereochemical retention and yield.

Part 2: Mechanistic Principles & Control Strategy

To ensure scientific integrity, we must understand the competing pathways.

  • The Desired Path: Amine attack

    
     Hemiaminal 
    
    
    
    Iminium Ion
    
    
    Hydride Delivery
    
    
    Chiral Amine.
  • The Failure Mode (Racemization): Base-catalyzed removal of the C3-proton leads to an achiral enol/enamine intermediate. Upon re-protonation, the stereocenter is scrambled.

Selection of Reducing Agent:

  • Sodium Cyanoborohydride (

    
    ):  Effective but toxic and often requires methanol (which can promote hemiacetal formation) and lower pH (risk of Cbz cleavage).
    
  • Sodium Borohydride (

    
    ):  Too strong. Reduces aldehydes faster than imines, leading to the alcohol byproduct (4-Cbz-3-hydroxymethylmorpholine).
    
  • Sodium Triacetoxyborohydride (STAB -

    
    ): The Reagent of Choice.  It is mild, works in non-protic solvents (DCE/DCM), and exhibits a "steric gate" effect that accelerates reaction with iminium ions while reacting negligibly with the parent aldehyde.
    
Visualizing the Pathway (Graphviz)

ReductiveAmination Aldehyde (R)-4-Cbz-3-formylmorpholine (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal DCE, RT Enol Enol/Enamine (Achiral) Aldehyde->Enol Base/Heat (Avoid!) Alcohol Alcohol Byproduct (Over-reduction) Aldehyde->Alcohol NaBH4 (Avoid) Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal DCE, RT Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium -H2O Product (R)-3-Aminomethyl Product (Chiral Retention) Iminium->Product STAB (H- transfer) Fast Step Enol->Aldehyde Racemization

Figure 1: Reaction pathway showing the critical iminium intermediate and the racemization off-ramp.

Part 3: Experimental Protocol

Objective: Synthesis of (R)-N-benzyl-4-((benzylamino)methyl)morpholine-4-carboxylate (Example).

Materials & Reagents
ReagentEquiv.RoleCritical Note
(R)-4-Cbz-3-formylmorpholine 1.0SubstrateUse immediately after prep or store at -20°C under Ar.
Amine (R-NH2) 1.1 - 1.2NucleophileFree base preferred. If HCl salt, add 1.0 eq TEA.
NaBH(OAc)3 (STAB) 1.4 - 1.5ReductantMoisture sensitive. Weigh in glovebox or quickly in air.
Acetic Acid (AcOH) 1.0 - 2.0CatalystPromotes iminium formation. Do not omit.
1,2-Dichloroethane (DCE) Solvent0.1 M - 0.2 MAnhydrous. Superior to DCM for STAB solubility.
Step-by-Step Methodology

1. Preparation of the Reaction Mixture

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve (R)-4-Cbz-3-formylmorpholine (1.0 mmol) in anhydrous DCE (5 mL).

  • Add the Amine (1.1 mmol).

    • Expert Tip: If the amine is a hydrochloride salt, premix it with Triethylamine (1.1 mmol) in DCE for 10 minutes before adding to the aldehyde.

  • Add Acetic Acid (1.0 mmol, approx. 60 µL).

    • Why? The pH should be slightly acidic (pH 5-6) to catalyze the dehydration of the hemiaminal to the iminium ion without triggering acid-catalyzed deprotection of the Cbz group.

2. Imine Formation (The "Aging" Step)

  • Stir the mixture at Room Temperature (20-25°C) for 30–60 minutes.

  • Checkpoint: Do not add the reducing agent immediately. Allowing the equilibrium to shift toward the imine/iminium species prevents direct reduction of the aldehyde to the alcohol byproduct.

3. Reduction

  • Cool the reaction mixture to 0°C (ice bath).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.

    • Observation: Mild gas evolution may occur.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

  • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the aldehyde (often UV active if Cbz is present) and the appearance of the more polar amine product.

4. Workup & Purification

  • Quench: Add saturated aqueous

    
     solution (10 mL) carefully. Stir for 15 minutes to decompose excess borohydride and neutralize acetic acid.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Hexanes/Ethyl Acetate (for non-polar amines) or DCM/MeOH (95:5) for polar amines.

Part 4: Data Interpretation & Troubleshooting

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield / Alcohol Byproduct Reducing agent added too early.Increase "Aging" time (Step 2) to 2 hours. Ensure molecular sieves are not used with STAB (can hinder stirring/reaction).
Racemization (Low ee) Reaction too basic or too hot.Ensure AcOH is present.[2] Keep temp

25°C. Avoid using excess TEA.
No Reaction Amine is too unreactive (e.g., Aniline).Switch solvent to DCE/TFE (Trifluoroethanol) mixture or use

as a Lewis Acid promoter (requires

reduction step).
Cbz Cleavage Acid concentration too high.Reduce AcOH to 1.0 eq. Ensure quench is buffered (

).
Validation of Chirality

To confirm the integrity of the (R)-center, derivatize the product with a chiral shift reagent (e.g., Mosher's acid chloride) and analyze via


 NMR or use Chiral HPLC (Chiralpak AD-H or OD-H columns).

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][3][4][5] Encyclopedia of Reagents for Organic Synthesis.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Context on chiral amine synthesis).

  • DrugBank Online. "Morpholine Scaffold in Pharmaceutical Agents." (General reference for drug scaffolds).

Sources

Method

Application Note: Precision Nucleophilic Substitution of (R)-4-Cbz-3-mesyloxymethylmorpholine

displacement while suppressing intramolecular carbamate cyclization. Executive Summary (R)-4-Cbz-3-mesyloxymethylmorpholine is a high-value chiral scaffold used in the synthesis of oxazolidinone antibiotics (e.g., Linezo...

Author: BenchChem Technical Support Team. Date: February 2026


 displacement while suppressing intramolecular carbamate cyclization.

Executive Summary

(R)-4-Cbz-3-mesyloxymethylmorpholine is a high-value chiral scaffold used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors. The transformation of the mesylate (OMs) group into a nitrogen or carbon nucleophile is a pivotal step. However, this reaction is prone to a specific, yield-destroying side reaction: Neighboring Group Participation (NGP) by the benzyloxycarbonyl (Cbz) protecting group.

This guide details a protocol to maximize the intermolecular


 substitution (e.g., azidation) while suppressing the intramolecular formation of the thermodynamic dead-end product, the bicyclic oxazolidinone.

Mechanistic Insight & Critical Control Points

The Competition: vs. NGP

The success of this reaction relies on kinetic control. The substrate contains an electrophilic primary carbon (attached to -OMs) and two potential nucleophiles:

  • External Nucleophile (

    
    ):  The desired reagent (e.g., 
    
    
    
    ,
    
    
    ).
  • Internal Nucleophile: The carbonyl oxygen of the Cbz group.

If the reaction temperature is too high or the external nucleophile concentration too low, the Cbz carbonyl oxygen attacks the mesylate-bearing carbon. This ejects the mesylate and forms a cationic intermediate, which subsequently collapses to release benzyl chloride and forms a bicyclic oxazolidinone. This byproduct is stable and difficult to separate from the desired product.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the productive pathway and the parasitic cyclization.

ReactionPathway Figure 1: Kinetic competition between intermolecular substitution and intramolecular cyclization. Substrate (R)-4-Cbz-3-mesyloxymethylmorpholine TS_SN2 Transition State (SN2) Substrate->TS_SN2 + Nu- (High Conc.) TS_Cyc Transition State (Cyclization) Substrate->TS_Cyc Heat / Low Nu- Product Product ((R)-3-Substituted Morpholine) TS_SN2->Product Inversion (Formal) Byproduct Byproduct (Bicyclic Oxazolidinone) TS_Cyc->Byproduct - BnCl

Experimental Protocols

Protocol A: Preparation of the Mesylate Precursor

Note: The quality of the substitution depends heavily on the purity of the mesylate. Residual base (triethylamine) from this step can accelerate cyclization in the next step.

Reagents:

  • (R)-4-N-Cbz-3-hydroxymethylmorpholine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the alcohol in DCM (0.2 M concentration) under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[1][2][3]
    
  • Addition: Add TEA followed by the dropwise addition of MsCl over 20 minutes. Maintain temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hex 1:1). The alcohol (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Quench & Wash (Critical): Quench with saturated

    
    .[4][5] Wash the organic layer with 0.1 M HCl  (cold) to remove all traces of TEA, then brine.
    
  • Drying: Dry over

    
     and concentrate below 30°C. Do not heat this intermediate.
    
Protocol B: Nucleophilic Substitution (Azidation)

Target Product: (R)-3-azidomethyl-4-N-Cbz-morpholine

Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid in the presence of strong acids or halogenated solvents (like DCM). Do not use DCM in this step.

Reagents:

  • (R)-4-Cbz-3-mesyloxymethylmorpholine (1.0 equiv)

  • Sodium Azide (

    
    ) (2.5 - 3.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Optional but recommended to accelerate reaction at lower temps.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with the mesylate substrate and dissolve in DMF (0.3 M).

  • Activation: Add

    
     (solid) and TBAI. The mixture will be a suspension.
    
  • Thermal Control: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C. Above 80°C, the rate of NGP cyclization (oxazolidinone formation) increases exponentially relative to the

      
       rate.
      
  • Monitoring (The Self-Validating Step):

    • Check HPLC/TLC at 4 hours.

    • Pass Criteria: Disappearance of Mesylate (

      
       X) and appearance of Azide (
      
      
      
      Y).
    • Fail Criteria: Appearance of a peak corresponding to the bicyclic carbamate (often more non-polar than the azide).

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (5x reaction volume).

    • Wash with water (3x) to remove DMF and excess azide.

    • Safety: Treat aqueous waste with bleach (sodium hypochlorite) to quench residual azide before disposal.

  • Purification: The crude azide is usually pure enough for reduction. If necessary, purify via silica flash chromatography (10-30% EtOAc in Hexanes).

Data Presentation & Troubleshooting

Solvent & Condition Screening Matrix

The following table summarizes the optimization of conditions to favor the Product over the Byproduct.

SolventTemp (°C)AdditiveYield (Azide)Byproduct (Cyc)Notes
DMF 60 None 88% < 2% Optimal balance.
DMF90None65%25%High temp favors cyclization.
DMSO60None85%< 3%Harder to remove during workup.
AcetoneRefluxTBAI40%0%Too slow; incomplete conversion.
DMF6018-Crown-691%5%Crown ether boosts

but also basicity.
QC Checkpoints (Self-Validating System)

To ensure the protocol is working, verify the intermediate at these stages:

  • IR Spectroscopy (Crude Product):

    • Strong Signal at ~2100 cm⁻¹: Confirms Azide (

      
      ) incorporation.
      
    • Signal at 1750-1760 cm⁻¹: Confirms Intact Cbz carbamate.

    • Signal shift to ~1790 cm⁻¹: WARNING. Indicates cyclic oxazolidinone (5-membered ring carbamate). If this peak is dominant, the batch is compromised.

  • H-NMR (Chiral Integrity):

    • The methylene protons adjacent to the azide (

      
      ) should appear as a doublet of doublets around 3.3-3.5 ppm.
      
    • Loss of the benzyl protons (Cbz group) indicates cyclization/degradation.

References

  • Synthesis of Morpholine Scaffolds

    • Perrault, W. R., et al. "Process Research and Development of an Oxazolidinone Antibacterial." Organic Process Research & Development, 2003.

    • Classification: Foundational text on morpholine/oxazolidinone manufacturing.
  • Neighboring Group Participation in Carbamates

    • Gotor, V., et al. "Intramolecular Cyclization of N-Cbz Amino Alcohols." Journal of Organic Chemistry, 2018.[6]

    • Context: Explains the mechanism of oxazolidinone formation
  • Safety Protocols for Azides

    • Organic Syntheses, Coll.[1] Vol. 5, p. 829 (1973); Vol. 48, p. 102 (1968). "Handling of Sodium Azide."

  • General Nucleophilic Substitution Guides

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition. Wiley.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Cbz Group Stability Under Acidic Hydrolysis: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting and understanding the stability of the Carboxybenzyl (Cbz or Z) protecting group under ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting and understanding the stability of the Carboxybenzyl (Cbz or Z) protecting group under acidic hydrolysis conditions. As a foundational tool in peptide synthesis and complex molecule construction, a nuanced understanding of the Cbz group's lability is critical for experimental success.[1]

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the acidic stability of the Cbz group.

Q1: Is the Cbz group considered stable to acidic conditions?

The Cbz group is generally considered stable to mild acidic conditions, which allows for its use in conjunction with more acid-labile protecting groups like tert-Butoxycarbonyl (Boc).[1][2] This "quasi-orthogonal" relationship is a cornerstone of many synthetic strategies.[3] However, the Cbz group is susceptible to cleavage under harsh acidic conditions.[4][5]

Q2: What acidic reagents are typically used to cleave the Cbz group?

Strong acids are required for Cbz group removal. The most common reagent is a solution of hydrogen bromide (HBr) in acetic acid (AcOH).[4][6][7] Other strong acids like concentrated hydrochloric acid (HCl), trifluoroacetic acid (TFA), and Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have also been successfully employed.[7][8][9][10]

Q3: What is the mechanism of Cbz group cleavage under acidic conditions?

The mechanism involves two key steps:

  • Protonation: The carbamate oxygen is protonated by the strong acid.

  • Nucleophilic Attack/Decomposition: This is followed by either a nucleophilic attack (e.g., by a bromide ion in the case of HBr) on the benzylic carbon (an SN2-type reaction) or unimolecular decomposition to form a stable benzyl cation.[4][5] Both pathways lead to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and a benzyl-containing byproduct (e.g., benzyl bromide or toluene).[4]

Section 2: Troubleshooting Guide for Acidic Cbz Deprotection

This section provides solutions to common problems encountered during the acidic cleavage of Cbz groups.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete or Sluggish Deprotection 1. Insufficient Acid Strength/Concentration: The acidic conditions are not harsh enough to facilitate cleavage.[6] 2. Short Reaction Time: The reaction has not been allowed to proceed to completion.[6] 3. Low Temperature: The reaction rate is too slow at the current temperature.1. Increase Acid Strength: Switch to a stronger acid (e.g., from HCl to HBr/AcOH) or increase the concentration of the acid. The rate of deprotection with HBr/AcOH increases with higher HBr concentrations.[7] 2. Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS and allow it to stir for a longer duration until all starting material is consumed.[11] 3. Increase Temperature: Gently heating the reaction mixture can increase the rate of cleavage. However, be cautious of potential side reactions at elevated temperatures.
Undesired Side Reactions 1. Acid-Labile Functional Groups: Other protecting groups (e.g., Boc, trityl) or functionalities in the molecule are being cleaved.[12] 2. Formation of Benzyl Byproducts: The benzyl cation generated during cleavage can react with other nucleophiles present in the reaction mixture.[13] 3. Acetylation of the Product Amine: When using acetic acid as a solvent, acetylation of the newly formed amine can occur, especially at elevated temperatures.[14]1. Re-evaluate Orthogonality: If other acid-labile groups are present, acidic Cbz cleavage may not be the appropriate method. Consider an alternative deprotection strategy like catalytic hydrogenolysis.[15][16] 2. Use Scavengers: The addition of scavengers, such as anisole or cresol, can trap the benzyl cation and prevent it from reacting with your desired product.[13] 3. Solvent and Temperature Control: Avoid high temperatures when using acetic acid. If acetylation is a persistent issue, consider a different solvent system or a non-acidic deprotection method.
Product Isolation Issues 1. Formation of Salts: The deprotected amine will exist as a salt (e.g., hydrobromide salt), which may have different solubility properties than the starting material. 2. Emulsion during Workup: The presence of acidic and organic layers can lead to difficult-to-separate emulsions during aqueous workup.1. Neutralize and Extract: After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) to obtain the free amine, which can then be extracted into an organic solvent. 2. Brine Wash: During the aqueous workup, washing with a saturated sodium chloride solution (brine) can help to break up emulsions.

Section 3: Experimental Protocols & Data

Protocol 1: Standard Cbz Deprotection using HBr in Acetic Acid

This protocol outlines a general procedure for the cleavage of a Cbz group using a commercially available solution of HBr in acetic acid.

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)[17]

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, stir bar, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a minimal amount of a suitable co-solvent if necessary, then add 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature with stirring.[17]

  • Reaction Monitoring: Stir the solution at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Upon completion, carefully quench the reaction by slowly adding the mixture to a vigorously stirred, ice-cold solution of saturated aqueous NaHCO₃ until the pH is neutral or slightly basic. b. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.

Data Summary: Comparison of Acidic Cbz Deprotection Reagents

The following table provides a comparison of common acidic conditions for Cbz deprotection. Note that optimal conditions are substrate-dependent.

Reagent/System Typical Conditions Advantages Disadvantages
HBr in Acetic Acid 33% solution, room temp, 1-4 h[17]Effective and widely used.[7]Harsh conditions, can affect other acid-sensitive groups.[4]
HCl (various solvents) Concentrated HCl or HCl gas in organic solvents (e.g., dioxane, ethyl acetate).[8][18]Metal-free, operationally simple.[8]May be less effective than HBr for some substrates.
Trifluoroacetic Acid (TFA) Neat TFA or TFA in DCM, room temp.Can be effective, but often requires stronger conditions than for Boc removal.Can lead to side reactions like trifluoroacetylation.
AlCl₃ in HFIP AlCl₃ in hexafluoroisopropanol, room temp.[9][10]Mild, high-yielding, and tolerates many functional groups.[9][10]HFIP is a specialty solvent.
Methanesulfonic acid in HFIP 1 M solution, room temp.[19]Facile, often quantitative yields.[19]Requires HFIP.

Section 4: Visualizing the Chemistry

Mechanism of Acidic Cbz Cleavage

The following diagram illustrates the general mechanism for the acid-catalyzed deprotection of a Cbz-protected amine.

Acidic Cbz Cleavage Mechanism of Acidic Cbz Cleavage Cbz_Amine Cbz-Protected Amine (R-NH-C(O)O-CH₂Ph) Protonated_Carbamate Protonated Carbamate (R-NH-C(=O+H)O-CH₂Ph) Cbz_Amine->Protonated_Carbamate + H⁺ Benzyl_Cation Benzyl Cation (Ph-CH₂⁺) Protonated_Carbamate->Benzyl_Cation inv1 Protonated_Carbamate->inv1 - Ph-CH₂⁺ (or SN2 attack) Carbamic_Acid Unstable Carbamic Acid (R-NH-COOH) inv2 Carbamic_Acid->inv2 Spontaneous Decarboxylation Free_Amine Free Amine (R-NH₂) CO2 Carbon Dioxide (CO₂) inv1->Carbamic_Acid inv2->Free_Amine inv2->CO2

Caption: A simplified workflow of the acid-catalyzed cleavage of a Cbz protecting group.

Decision Workflow for Cbz Deprotection

This flowchart provides a decision-making guide for selecting an appropriate Cbz deprotection strategy, considering the stability of other functional groups.

Cbz Deprotection Strategy Decision Workflow for Cbz Deprotection start Start: Cbz-Protected Substrate check_reducible Are other reducible groups present? (e.g., alkenes, alkynes, nitro groups) start->check_reducible check_acid_labile Are other acid-labile groups present? (e.g., Boc, Trityl) check_reducible->check_acid_labile No acidic_cleavage Use Strong Acidic Conditions (e.g., HBr/AcOH) check_reducible->acidic_cleavage Yes hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C or Transfer Hydrogenation) check_acid_labile->hydrogenolysis No consider_alternatives Consider Alternative Methods (e.g., Nucleophilic Cleavage, AlCl₃/HFIP) check_acid_labile->consider_alternatives Yes end End: Deprotected Amine hydrogenolysis->end acidic_cleavage->end consider_alternatives->end

Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Published January 4, 2024. Available from: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available from: [Link]

  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Published August 12, 2025. Available from: [Link]

  • A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. ACS Publications. Published December 31, 2002. Available from: [Link]

  • Enzymes as reagents in peptide synthesis: enzyme-labile protection for carboxyl groups. National Institutes of Health. Available from: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Published June 30, 2025. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Available from: [Link]

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. Available from: [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. Published July 17, 2013. Available from: [Link]

  • Cbz Protection - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • To Deprotect and Serve. Scientific Update. Published February 22, 2023. Available from: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Published October 2, 2019. Available from: [Link]

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Published January 26, 2022. Available from: [Link]

  • Protec'ng Groups. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Published March 5, 2021. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Why does my CBz-deprotection not work?. ResearchGate. Published November 24, 2022. Available from: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Published March 23, 2005. Available from: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available from: [Link]

    • Carboxyl protecting groups. Available from: [Link]

  • Protecting Groups. Available from: [Link]

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Optimization

Technical Support Center: Mesylation of N-(2-hydroxyethyl)morpholine

A Guide for Process Optimization and Troubleshooting Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the mesylation of N-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Process Optimization and Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the mesylation of N-(2-hydroxyethyl)morpholine. As Senior Application Scientists, we understand the practical challenges faced in the lab. This document provides in-depth technical guidance, troubleshooting advice, and optimized protocols to help you achieve high yields of the desired product, 2-(morpholin-4-yl)ethyl methanesulfonate, while avoiding the common pitfall of intramolecular cyclization.

Troubleshooting & FAQs

This section addresses the most common issues encountered during the mesylation of N-(2-hydroxyethyl)morpholine.

Q1: My reaction yield is low, and I've isolated an unexpected, highly polar byproduct. What is it?

A1: You are likely observing the product of an intramolecular cyclization. In the presence of a base, the nitrogen atom of the morpholine ring can act as an internal nucleophile, attacking the newly formed mesylate ester. This results in the formation of a bicyclic quaternary ammonium salt, which is highly polar and often water-soluble. This side reaction is a common challenge with amino alcohols.[1]

Q2: How can I confirm that the byproduct is the cyclized quaternary salt?

A2: Characterization by NMR spectroscopy is the most definitive method. The cyclized product will show a significant downfield shift for the protons on the carbons adjacent to the positively charged nitrogen atom. You would also expect to see the disappearance of the mesyl group's characteristic methyl singlet in the proton NMR spectrum and the absence of the sulfonate group in the 13C NMR spectrum.

Q3: My TLC shows the reaction has gone to completion, but I can't isolate my desired product after workup. What's happening?

A3: This often points to the formation of the highly water-soluble cyclized byproduct. During a typical aqueous workup, this salt will partition into the aqueous layer, leading to a deceptively "clean" organic layer that contains little to no desired product.

Q4: I'm seeing the formation of an alkyl chloride as a byproduct. Why?

A4: This occurs when using methanesulfonyl chloride (MsCl). The chloride ion generated during the reaction can compete with other nucleophiles and displace the mesylate group in an SN2 reaction.[2] To completely avoid this, consider using methanesulfonic anhydride ((MeSO₂)₂O), which does not introduce chloride ions into the reaction mixture.[2][3]

The Chemistry: Desired Reaction vs. Intramolecular Cyclization

Understanding the underlying mechanisms is crucial for effective troubleshooting. The mesylation of N-(2-hydroxyethyl)morpholine involves a competition between two primary pathways.

Pathway A: The Desired O-Mesylation The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA), is used to neutralize the HCl byproduct.[4][5] This reaction converts the poorly leaving hydroxyl group into a methanesulfonate (mesylate) group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[5][6]

Pathway B: The Undesired N-Cyclization After the formation of the desired mesylate, the tertiary amine of the morpholine ring can act as an intramolecular nucleophile. It attacks the carbon atom bearing the mesylate group, displacing it and forming a stable, five-membered ring fused to the morpholine ring. This intramolecular SN2 reaction is often promoted by the basic conditions and higher temperatures.[7]

Reaction Mechanism Overview

G Start N-(2-hydroxyethyl)morpholine Intermediate O-Mesylated Intermediate (2-(morpholin-4-yl)ethyl methanesulfonate) Start:e->Intermediate:w O-Mesylation Reagents MsCl, Base Product Desired Product Intermediate->Product Isolation SideProduct Intramolecular Cyclization (Bicyclic Quaternary Ammonium Salt) Intermediate->SideProduct

Caption: Competing reaction pathways in the mesylation of N-(2-hydroxyethyl)morpholine.

Best Practices & Optimized Protocols

To favor the desired O-mesylation and suppress intramolecular cyclization, careful control of reaction parameters is essential.

Key Parameter Optimization
ParameterSub-Optimal Condition (Favors Cyclization)Optimized Condition (Favors Mesylate)Rationale
Temperature Room temperature or elevated0 °C to -20 °C [2]Lower temperatures decrease the rate of the intramolecular SN2 reaction more significantly than the initial O-mesylation, thus improving selectivity.[2]
Base Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA / Hünig's Base) DIPEA is a non-nucleophilic, sterically hindered base.[8] Its bulkiness prevents it from readily participating in side reactions, while still effectively scavenging HCl.[8]
Order of Addition Substrate, base, then MsClSubstrate, then slow, dropwise addition of MsCl [7]Adding the mesylating agent slowly keeps its concentration low, minimizing side reactions and localized heat generation.[2] The base can be added before or concurrently with the MsCl.
Solvent Protic or polar aprotic (e.g., DMF)Anhydrous Dichloromethane (DCM) or Toluene DCM is a standard, non-participating solvent for mesylations. Anhydrous conditions are critical to prevent hydrolysis of the mesyl chloride.[7]
Recommended Experimental Protocol

This protocol is designed to maximize the yield of 2-(morpholin-4-yl)ethyl methanesulfonate.

Materials:

  • N-(2-hydroxyethyl)morpholine

  • Methanesulfonyl chloride (MsCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add N-(2-hydroxyethyl)morpholine (1.0 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq.) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly quench by adding cold, saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Troubleshooting Flowchart

G cluster_actions Corrective Actions cluster_sm_actions Troubleshooting Incomplete Reaction start Low Yield or Unexpected Byproduct check_nmr Analyze Crude Product by NMR start->check_nmr is_cyclized Is Cyclized Quaternary Salt Present? check_nmr->is_cyclized action1 Decrease Temperature to 0°C or below is_cyclized->action1 Yes is_sm Is Starting Material Present? is_cyclized->is_sm No action2 Switch Base from TEA to DIPEA action3 Ensure Slow, Dropwise Addition of MsCl action4 Use Anhydrous Reagents & Solvents success Proceed with Optimized Protocol sm_action1 Check Purity/Age of MsCl Reagent is_sm->sm_action1 Yes is_sm->success No sm_action2 Increase Reaction Time at Low Temp sm_action3 Slightly Increase Equivalents of MsCl/Base

Caption: A decision-making flowchart for troubleshooting common mesylation issues.

References

  • Kumar, R., & Bhoi, D. K. (2025, February 5). How to do N-Terminal Mesylation of Synthetic Peptide? ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Various Authors. (2024). Insight into the Key Factors that Influence the Reaction Pathways in the Silyl‐Prins Cyclization of gem‐Vinylsilyl Alcohols. Chemistry – A European Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Retrieved from [Link]

  • Various Authors. (2022). Asymmetric Synthesis of Halocyclized Products by Using Various Catalysts: A State‐of‐the‐Art Review. European Journal of Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitromesitylene. Retrieved from [Link]

  • ResearchGate. (2018). Example of intramolecular cyclization for morpholine ring formation... Retrieved from [Link]

  • Various Authors. (2019). Blocking-cyclization technique for precise synthesis of cyclic polymers with regulated topology. Nature Communications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Morpholin-4-ylethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Z., et al. (2025, May 9). Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 2-morpholin-4-ylethyl N-methylsulfonylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Retrieved from [Link]

  • Thiffault, C., et al. (2023, December 9). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology. Retrieved from [Link]

  • MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • National Center for Biotechnology Information. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Journal of Separation Science. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

  • MDPI. (2022, August 18). [2][8]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Retrieved from [Link]

Sources

Troubleshooting

solubility issues of (R)-4-Cbz-3-hydroxymethylmorpholine in methanol

Technical Support Center: (R)-4-Cbz-3-hydroxymethylmorpholine Topic: Troubleshooting Solubility & Process Issues in Methanol Ticket ID: #SOL-CBZ-MORPH-001 Responder: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-4-Cbz-3-hydroxymethylmorpholine

Topic: Troubleshooting Solubility & Process Issues in Methanol Ticket ID: #SOL-CBZ-MORPH-001 Responder: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: The "Why" Behind the Insoluble

You are encountering solubility issues with (R)-4-Cbz-3-hydroxymethylmorpholine in methanol (MeOH). Before adding more solvent or applying heat, we must diagnose the nature of the insolubility. This compound is a "Janus" molecule: it possesses a lipophilic Carboxybenzyl (Cbz) protecting group and a hydrophilic hydroxymethyl moiety.

Methanol is a borderline solvent for this species. While the hydroxyl group interacts well with MeOH, the rigid carbamate (Cbz) often drives high lattice energy, leading to poor solubility at room temperature. However, the most common cause of "insolubility" in this specific synthesis sequence is not the compound itself, but inorganic salt contamination .

Use this decision matrix to diagnose your specific issue:

SolubilityDiagnosis Start Observation in MeOH Cloudy Fine white suspension (Does not clear with heat) Start->Cloudy Turbid Gum Oiling out / Gelation (Sticky residue at bottom) Start->Gum Viscous Crystals Crystalline Precipitate (Upon cooling) Start->Crystals Solid Salt Diagnosis: Inorganic Salts (NaCl/KCl from protection step) Cloudy->Salt Likely Amorphous Diagnosis: Amorphous/Gel State (Solvent entrapment) Gum->Amorphous Likely Lattice Diagnosis: High Lattice Energy (Good for purification) Crystals->Lattice Likely Action1 Action: Filter suspension. Solids are waste. Filtrate contains product. Salt->Action1 Action2 Action: Switch solvent. Use EtOAc or warm THF. Amorphous->Action2 Action3 Action: Heat to 50°C or add 10% THF co-solvent. Lattice->Action3

Figure 1: Diagnostic flowchart for solubility behavior in methanol.[1] Determine if the issue is thermodynamic (lattice energy) or extrinsic (impurities).[1]

Troubleshooting Guides (Q&A Format)

Issue A: "I see a fine white powder that won't dissolve, even at reflux."

Root Cause: Inorganic Salt Entrapment. If you synthesized this compound via Schotten-Baumann conditions (using Benzyl chloroformate and a base like NaOH or NaHCO3), your crude product likely contains significant inorganic salts. (R)-4-Cbz-3-hydroxymethylmorpholine is soluble in warm methanol; NaCl and NaHCO3 are not.[1]

Solution: The Filtration Test

  • Heat the methanolic mixture to 45–50°C .

  • If the solid remains as a fine, sand-like powder, do not add more methanol .

  • Protocol: Filter the warm suspension through a Celite pad or a sintered glass funnel.

  • Validation: Check the solid by water solubility test. If the solid dissolves instantly in water but not methanol, it is salt. Discard the solid; your product is in the filtrate.

Issue B: "The compound oils out or forms a gum at the bottom of the flask."

Root Cause: Solvent-Solute Mismatch (The "Oiling Out" Phenomenon). Methanol is a polar protic solvent.[1] If your sample contains residual non-polar impurities (like toluene from a previous step) or if the concentration is too high, the hydrophobic Cbz groups aggregates, forcing the compound out of solution as an oil before it can crystallize.

Solution: Co-solvent Annealing

  • Decant the methanol.[2]

  • Redissolve the gum in a minimum amount of THF (Tetrahydrofuran) or DCM (Dichloromethane) .

  • Slowly add Methanol (as an anti-solvent) with vigorous stirring until turbidity persists.

  • Heat to clear, then cool slowly. This promotes proper crystal lattice formation over amorphous oiling.

Issue C: "Hydrogenolysis (Cbz removal) is stalling in Methanol."

Root Cause: Catalyst Coating & N-Methylation Risk. If the substrate is not fully soluble, it coats the Pd/C catalyst, halting the reaction. Furthermore, using pure methanol for hydrogenolysis of amines carries a risk of N-methylation (reductive alkylation of the amine by the solvent), although less common with secondary amines, it is a known side reaction [1].

Solution: The "Safe-Solvent" Switch Do not rely on pure methanol.[1] Use the following solvent system for deprotection:

  • Recommended: Ethanol/THF (1:[1]1) or Methanol/Ethyl Acetate (1:1).[1]

  • Additive: Add 1.0 equivalent of HCl (if isolating the salt) or Acetic Acid . This protonates the resulting amine, preventing it from poisoning the catalyst [2].

Technical Data & Solvent Compatibility

Table 1: Estimated Solubility Profile of (R)-4-Cbz-3-hydroxymethylmorpholine Based on structure-activity relationships of Cbz-protected amino alcohols.

SolventSolubility RatingApplication Notes
DCM High (>100 mg/mL)Best for extraction and initial dissolution.[1]
Ethyl Acetate Moderate/HighExcellent for recrystallization (when mixed with Hexanes).[1]
Methanol Moderate/Low Problematic. Good for deprotection if dilute. Poor for initial dissolution of solids.
THF HighBest co-solvent to solubilize "gums" in methanol.
Water InsolubleUsed as an anti-solvent to force precipitation.
Toluene LowSoluble only at high temperatures; risk of oiling out.

Advanced Protocols

Protocol 1: Purification via "Anti-Solvent" Recrystallization

Use this if your methanol solution is dark or impure.

  • Dissolve: Dissolve 10g of crude (R)-4-Cbz-3-hydroxymethylmorpholine in 50 mL Ethyl Acetate (EtOAc) at 40°C.

  • Wash: Perform a water wash (2 x 20 mL) to remove trapped inorganic salts (crucial step).[1]

  • Dry: Dry the organic layer over MgSO4 and filter.

  • Precipitate: Concentrate the EtOAc to approx. 20 mL.

  • Add Anti-solvent: Slowly add Hexanes (or Heptane) dropwise to the warm EtOAc solution until a slight turbidity persists.

  • Crystallize: Allow to cool to room temperature, then 4°C. White crystals should form.

    • Why this works: This avoids the "gumming" often seen in Methanol and guarantees salt removal [3].

Protocol 2: Optimized Hydrogenolysis (Deprotection)

Designed to avoid solubility-related stalling.[1]

Hydrogenolysis Step1 Dissolve Substrate Solvent: MeOH:THF (1:1) Conc: 0.1 M Step2 Add Catalyst 10% Pd/C (10 wt% loading) Step1->Step2 Step3 Add Additive Acetic Acid (1 eq) Prevents poisoning Step2->Step3 Step4 Hydrogenate H2 Balloon RT, 4-12 hrs Step3->Step4

Figure 2: Optimized workflow for Cbz removal ensuring solubility and catalyst activity.

References

  • Bernhardt, S. et al. "Reductive Alkylation of Amines with Alcohols using Pd/C." Journal of Organic Chemistry, 2014.

  • Greene, T.W.[3] & Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard reference for Cbz solubility and deprotection conditions). [1]

  • Anderson, N.G. Practical Process Research & Development. Academic Press, 2012. (Principles of salt removal and recrystallization).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (R)-4-Cbz-3-hydroxymethylmorpholine before handling.

Sources

Optimization

Technical Support Center: Optimizing Dess-Martin Periodinane Oxidation of Chiral Morpholines

Welcome to the technical support center for the Dess-Martin Periodinane (DMP) oxidation of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dess-Martin Periodinane (DMP) oxidation of chiral morpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful yet delicate transformation. Here, we move beyond standard protocols to address the specific challenges encountered when oxidizing chiral morpholine scaffolds, a common motif in modern pharmaceuticals. Our focus is on providing actionable, field-tested advice to help you achieve high yields and maintain the stereochemical integrity of your molecules.

Troubleshooting Guide

This section addresses common issues encountered during the DMP oxidation of chiral morpholines. Each problem is followed by an analysis of potential causes and a step-by-step resolution protocol.

Issue 1: Incomplete or Sluggish Reaction

Symptoms: TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times.

Potential Causes:

  • Degraded DMP Reagent: Dess-Martin periodinane is sensitive to moisture and can degrade over time, leading to reduced activity.[1]

  • Steric Hindrance: The hydroxyl group on the morpholine ring may be sterically encumbered, slowing down the ligand exchange with the hypervalent iodine center.[2]

  • Suboptimal Solvent: While dichloromethane (DCM) is the most common solvent, its efficacy can be substrate-dependent.[3]

  • Insufficient Reagent: Stoichiometric amounts of DMP may not be enough to drive the reaction to completion, especially if some of the reagent has degraded.

Resolution Protocol:

  • Verify Reagent Quality:

    • Always use freshly opened or properly stored DMP. For a qualitative check, a small amount should readily dissolve in DCM, forming a clear solution.

    • If you suspect degradation, consider preparing fresh DMP from 2-iodobenzoic acid.[4][5]

  • Adjust Stoichiometry and Temperature:

    • Increase the equivalents of DMP from the typical 1.2-1.5 to 2.0 equivalents.

    • While the reaction is typically run at room temperature, gentle heating to 30-40 °C can sometimes accelerate the oxidation of sterically hindered alcohols. Monitor carefully for byproduct formation.

  • Optimize Solvent System:

    • Ensure the use of anhydrous DCM.

    • Consider alternative solvents such as chloroform, or for very polar substrates, a mixture of DCM and DMSO.[3]

  • Consider the Role of Water:

    • Interestingly, trace amounts of water have been shown to accelerate the rate of DMP oxidations.[6] If your reaction is sluggish under strictly anhydrous conditions, the addition of a very small, controlled amount of water (e.g., 1 equivalent) might be beneficial. However, this should be done with caution as excess water will hydrolyze the DMP.

Issue 2: Epimerization of the Chiral Center

Symptoms: Chiral HPLC or NMR analysis of the product reveals a loss of enantiomeric or diastereomeric purity.

Potential Causes:

  • Basic Workup Conditions: The primary culprit for epimerization at the α-position to the newly formed carbonyl is exposure to basic conditions during workup, especially with aqueous bicarbonate washes.[7]

  • Prolonged Reaction Times: Even under neutral reaction conditions, extended exposure to the reaction mixture can sometimes lead to low levels of epimerization.

  • Acidic Byproducts: The reaction produces two equivalents of acetic acid, which can in some cases catalyze enolization and subsequent epimerization, particularly if the alpha proton is activated.[4]

Resolution Protocol:

  • Modify the Workup Procedure:

    • Buffered Filtration: This is the mildest workup. Add a non-basic drying agent like anhydrous Na₂SO₄ and a solid buffer like solid NaHCO₃ to the reaction mixture. Stir for 10-15 minutes, then filter through a pad of Celite. This avoids aqueous basic washes altogether.[7][8]

    • Thiosulfate Quench with Careful pH Control: If an aqueous quench is necessary to remove excess DMP, use a saturated solution of sodium thiosulfate (Na₂S₂O₃) and carefully monitor the pH, ensuring it does not become strongly basic.[8][9][10]

  • Buffer the Reaction Mixture:

    • To neutralize the acetic acid generated in situ, the reaction can be run in the presence of a non-nucleophilic base like pyridine or solid sodium bicarbonate.[4] This is particularly important for acid-sensitive substrates.

  • Minimize Reaction Time:

    • Monitor the reaction closely by TLC or rapid LC-MS analysis. Once the starting material is consumed, proceed with the workup immediately.

Issue 3: Difficult Product Isolation and "Gummy" Byproducts

Symptoms: During workup, a thick, unmanageable gum forms, trapping the product and making phase separation and extraction difficult.[8]

Potential Causes:

  • Insoluble Iodine Byproducts: The reduced form of DMP, iodinane, is often insoluble in common organic solvents and can precipitate as a sticky solid.[11]

  • Interaction with Morpholine Nitrogen: The basic nitrogen of the morpholine ring (even if protected) can potentially form adducts with the iodine byproducts, contributing to the formation of intractable materials.

Resolution Protocol:

  • Optimized Quenching and Filtration:

    • Dilute the reaction mixture with a less polar solvent like diethyl ether or hexanes before filtration. This will further decrease the solubility of the iodine byproducts, causing them to precipitate as a more manageable solid.[7]

    • Use a wide, short plug of Celite or silica gel for filtration rather than a long, thin column to prevent clogging.[7]

  • Aqueous Thiosulfate Wash:

    • A vigorous wash with a saturated aqueous solution of sodium thiosulfate can help to solubilize the iodine byproducts by forming water-soluble complexes.[8][9][10] Follow this with a brine wash.

  • Biphasic Workup with Bicarbonate/Thiosulfate:

    • A robust method involves quenching the reaction with a biphasic mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir this mixture vigorously for 30-60 minutes until the organic layer is clear.[9][12]

Frequently Asked Questions (FAQs)

Q1: Is DMP compatible with a free N-H group on the morpholine ring?

A1: While DMP is known for its high chemoselectivity, a free N-H group can be problematic.[3][6] It can be oxidized or can act as a base, interfering with the reaction. It is highly recommended to protect the morpholine nitrogen with a suitable protecting group (e.g., Boc, Cbz, or a benzyl group) before performing the DMP oxidation. This will also prevent potential side reactions with the acidic byproducts.[2]

Q2: How can I be sure my DMP is active and safe to use?

A2: Commercially available DMP is generally of high quality. However, it is shock-sensitive and potentially explosive, especially if impure.[1][6][10] Always handle it with care, using a plastic or ceramic spatula. Store it in a cool, dark, and dry place. Its activity can be compromised by moisture. If you are preparing it yourself, follow established procedures carefully and be aware of the thermal sensitivity of the intermediate, IBX.[1][4]

Q3: What are the best practices for setting up a DMP oxidation of a chiral morpholine?

A3:

  • Atmosphere: While not strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent moisture from entering the reaction.[13]

  • Order of Addition: Add the solid DMP to a solution of the chiral morpholine alcohol in anhydrous DCM at room temperature.[10] For very reactive substrates, cooling to 0 °C during the addition can help control the reaction.

  • Monitoring: Use TLC or LC-MS to monitor the reaction's progress. A typical stain for the alcohol starting material is ceric ammonium molybdate (CAM), while the product ketone/aldehyde can often be visualized with 2,4-dinitrophenylhydrazine (DNP) stain.

Q4: Are there any alternatives to DMP for oxidizing chiral morpholines if problems persist?

A4: Yes, several other mild oxidation methods can be considered:

  • Swern Oxidation: (DMSO, oxalyl chloride, and a hindered base like triethylamine or Hünig's base). This is a very reliable method but requires low temperatures (-78 °C) and produces dimethyl sulfide as a volatile, odorous byproduct.[10]

  • Parikh-Doering Oxidation: (SO₃·pyridine complex, DMSO, and triethylamine). This can be run at 0 °C to room temperature and is generally considered milder than the Swern oxidation.[14]

  • Tempo-Catalyzed Oxidations: (e.g., (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with a stoichiometric oxidant like sodium hypochlorite). This is a catalytic method that is often very clean.

The choice of oxidant will depend on the specific substrate and the functional groups present.

Data and Workflow Summaries

Table 1: Recommended Reaction Conditions
ParameterRecommendationRationale
DMP Equivalents 1.2 - 2.0To ensure complete conversion, accounting for any reagent degradation.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for DMP and most organic substrates.[3]
Temperature 0 °C to Room TemperatureMild conditions that preserve stereochemical integrity.[6]
Additives Pyridine or solid NaHCO₃ (optional)To buffer the reaction against acidic byproducts, crucial for acid-sensitive substrates.[4]
Reaction Time 1 - 4 hours (monitor by TLC/LC-MS)Avoids prolonged exposure that could lead to side reactions or epimerization.[10]
Experimental Workflow: DMP Oxidation and Workup

DMP_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Dissolve Chiral Morpholine Alcohol in Anhydrous DCM B Add Solid DMP (1.2-2.0 equiv) A->B C Stir at RT Monitor by TLC/LC-MS B->C D Quench Reaction (e.g., with Na2S2O3 soln) C->D Upon Completion E Aqueous Wash (NaHCO3, Brine) D->E F Dry Organic Layer (Na2SO4) E->F G Concentrate & Purify (Chromatography) F->G

Caption: General workflow for DMP oxidation of chiral morpholines.

Troubleshooting Decision Tree

Troubleshooting_Tree Start DMP Oxidation Issue Incomplete Incomplete Reaction? Start->Incomplete Epimerization Epimerization? Workup Difficult Workup? Incomplete->Epimerization No CheckDMP Check DMP Quality Increase Equivalents Incomplete->CheckDMP Yes Epimerization->Workup No ModifyWorkup Use Buffered Filtration Avoid Strong Base Epimerization->ModifyWorkup Yes DiluteFilter Dilute with Ether/Hexanes Filter through Celite Workup->DiluteFilter Yes ChangeSolvent Optimize Solvent/ Temperature CheckDMP->ChangeSolvent BufferReaction Add Pyridine or Solid NaHCO3 ModifyWorkup->BufferReaction ThiosulfateWash Vigorous Wash with Aq. Na2S2O3 DiluteFilter->ThiosulfateWash

Caption: Decision tree for troubleshooting common DMP oxidation issues.

References

  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. Available at: [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at: [Link]

  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • How to easily work-up Dess-Martin periodinane ? : r/OrganicChemistry - Reddit. Available at: [Link]

  • The dess-martin periodinane - Organic Syntheses Procedure. Available at: [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available at: [Link]

  • 14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Available at: [Link]

  • Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series - PMC. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Various further transformations. a Dess-Marin periodinane (DMP)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents | Request PDF - ResearchGate. Available at: [Link]

  • An improved procedure for the preparation of the Dess-Martin periodinane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • DMP Oxidation - YouTube. Available at: [Link]

  • Dess-Martin Oxidation | Chem-Station Int. Ed. Available at: [Link]

  • Organic chemists, what is your choice of mild oxidation from primary alcohols to aldehydes? : r/chemistry - Reddit. Available at: [Link]

  • The crystal structure of the Dess–Martin periodinane - PMC. Available at: [Link]

  • Applications of the Dess-Martin Oxidation in Total Synthesis of Natural Products. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Practical Guide to the Chiral HPLC Separation of (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine: A Method Development Approach

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. The morpholine scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. The morpholine scaffold, a privileged structure in medicinal chemistry, frequently incorporates stereocenters that demand precise analytical control. This guide provides a comprehensive, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine, a representative chiral building block.

Rather than presenting a single, rigid protocol, we will explore the strategic decision-making, experimental design, and optimization logic required to achieve baseline separation for this specific analyte. This guide is intended for researchers, analytical chemists, and process development scientists who require not just a method, but a deep understanding of the method's underlying principles.

Understanding the Analyte: Structural Keys to Chiral Recognition

The first step in any successful method development is a thorough analysis of the target molecule. (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine possesses several key structural features that will govern its interaction with a Chiral Stationary Phase (CSP).

  • Primary Stereocenter: The chiral center is at the C3 position of the morpholine ring.

  • Key Interaction Sites:

    • Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor.

    • Carbamate Group (-O-C(=O)-N): Contains a hydrogen bond acceptor (carbonyl oxygen) and a π-system within the Cbz (carboxybenzyl) protecting group, allowing for potential π-π stacking interactions.

    • Morpholine Ring: The ether oxygen and the tertiary amine (within the carbamate) can also act as hydrogen bond acceptors.

The presence of multiple interaction sites, particularly the hydrogen-bonding hydroxyl group and the aromatic Cbz group, makes polysaccharide-based CSPs an excellent starting point for method development. These phases offer a combination of steric cavities and interactive functional groups that are well-suited for creating the necessary transient diastereomeric complexes for separation.

Chiral Stationary Phase (CSP) Selection: A Strategic Approach

The choice of CSP is the most critical parameter in a chiral separation. For an analyte like 4-Cbz-3-hydroxymethylmorpholine, polysaccharide-based CSPs, specifically those derived from amylose and cellulose coated or immobilized on a silica support, are the highest probability candidates for success. Their helical polymer structures create chiral grooves and cavities where analytes can bind.

Primary Recommendations for Initial Screening:

  • Amylose-based CSPs: Often effective for compounds with aromatic groups and hydrogen bond donors/acceptors. The carbamate's phenyl ring can interact with the CSP via π-π stacking.

    • Example Columns: CHIRALPAK® AD-H, CHIRALPAK® IA, CHIRALPAK® IG

  • Cellulose-based CSPs: Offer different steric and electronic environments compared to their amylose counterparts and should always be included in a comprehensive screen.

    • Example Columns: CHIRALCEL® OD-H, CHIRALCEL® OJ-H, CHIRALCEL® OZ-H

The following diagram illustrates the logical workflow for selecting a starting CSP.

CSP_Selection_Workflow Analyte Analyte Structure (R/S)-4-Cbz-3-hydroxymethylmorpholine Hydroxyl (-OH) Carbamate (-Cbz) Aromatic Ring CSP_Class Primary CSP Class Polysaccharide-Based High probability of H-bonding and π-π interactions Analyte->CSP_Class informs choice Amylose Amylose Derivatives e.g., CHIRALPAK AD, IA, IG Excellent for aromatic & H-bonding analytes CSP_Class->Amylose screen first Cellulose Cellulose Derivatives e.g., CHIRALCEL OD, OJ, OZ Provides alternative selectivity CSP_Class->Cellulose screen in parallel Screening Perform Initial Screening Amylose->Screening Cellulose->Screening

Caption: CSP selection workflow based on analyte functional groups.

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic screening and optimization process. All experiments should be conducted at a controlled ambient temperature (e.g., 25 °C) unless temperature is being investigated as an optimization parameter.

Materials and Equipment
  • HPLC System: A standard analytical HPLC or UHPLC system with a UV detector.

  • Chiral Columns: A set of analytical scale (e.g., 250 x 4.6 mm, 5 µm) polysaccharide-based columns as described in Section 2.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample: A solution of the racemic (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine (approx. 1 mg/mL) in a suitable solvent (e.g., IPA or mobile phase).

Phase 1: Initial Screening

The goal of this phase is to rapidly identify which CSP and mobile phase system shows any degree of enantiomeric separation.

Screening Conditions Table:

ParameterConditionRationale
Mobile Phases A: 100% n-HexaneNormal Phase mode is the standard for polysaccharide CSPs.
B: 100% Alcohol (IPA or EtOH)The polar modifier that elutes the analyte and modulates retention.
Gradient 90/10 to 50/50 (Hexane/Alcohol) over 20 minA broad gradient to ensure elution and find a suitable isocratic starting point.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 210 nm and 254 nmThe Cbz group provides a strong chromophore. 210 nm for general absorbance and 254 nm for the aromatic ring.
Columns to Screen CHIRALPAK AD-H, CHIRALCEL OD-HStart with one amylose and one cellulose column to maximize diversity.

Step-by-Step Protocol:

  • Equilibrate the first column (e.g., CHIRALPAK AD-H) with the starting mobile phase (90/10 Hexane/IPA) for at least 15 minutes.

  • Inject 5-10 µL of the racemic sample.

  • Run the 20-minute screening gradient.

  • Evaluate the chromatogram for any sign of peak splitting or separation.

  • Repeat steps 1-4 for the second column (e.g., CHIRALCEL OD-H).

  • Repeat the entire process using Ethanol as the alcohol modifier, as it can offer different selectivity.

Phase 2: Optimization

Once a "hit" (partial or full separation) is identified, the next step is to optimize the method to achieve baseline resolution (Rs > 1.5).

Optimization Workflow Diagram:

Optimization_Workflow Start Initial Hit Identified|(Partial Separation) Isocratic Switch to Isocratic Use mobile phase composition where elution occurred in gradient Start->Isocratic Adjust_Modifier Adjust Alcohol % Increase % to decrease retention Decrease % to increase resolution Isocratic->Adjust_Modifier Check_Rs {Resolution Check|Rs > 1.5?} Adjust_Modifier->Check_Rs Optimize_Temp Optimize Temperature Try 15°C and 40°C Check_Rs->Optimize_Temp No Final_Method Final Method Achieved Check_Rs->Final_Method Yes Optimize_Temp->Adjust_Modifier re-adjust

Caption: Systematic workflow for chiral method optimization.

Step-by-Step Optimization Protocol:

  • Switch to Isocratic: Based on the gradient screening, determine the approximate percentage of alcohol at which the enantiomers eluted. Prepare an isocratic mobile phase with this composition (e.g., 80/20 Hexane/IPA).

  • Fine-Tune Modifier Concentration:

    • If retention time is too long, increase the alcohol percentage in small increments (e.g., 2-5%).

    • If resolution is poor but retention is short, decrease the alcohol percentage. This will increase retention and allow more time for interaction with the CSP, often improving resolution.

  • Consider Temperature: Temperature can have a significant, non-linear effect on chiral separations.

    • Lowering the temperature (e.g., to 15 °C) often enhances the stability of the transient diastereomeric complexes, increasing resolution.

    • Increasing the temperature (e.g., to 40 °C) can improve peak shape and reduce analysis time, but may decrease resolution.

  • Evaluate Flow Rate: Reducing the flow rate (e.g., from 1.0 to 0.7 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Comparison with Alternative Technologies: The Case for Chiral SFC

While HPLC is a robust and widely accessible technique, it is important to consider alternatives. Supercritical Fluid Chromatography (SFC) stands out as a powerful alternative for chiral separations.

Comparative Analysis: HPLC vs. SFC

FeatureChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Hexane/Alcohol mixturesSupercritical CO₂ with an alcohol co-solvent
Speed Slower (typically 10-30 min)Faster (typically 2-10 min) due to low viscosity of scCO₂
Solvent Usage High (significant organic solvent waste)Low (CO₂ is recycled, minimal organic co-solvent used)
Efficiency GoodExcellent (higher diffusion rates lead to sharper peaks)
Cost Lower initial instrument costHigher initial instrument cost, but lower solvent cost over time
Applicability Broadly applicable and well-understood.Highly effective for the same compounds as normal phase HPLC.

For the separation of (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine, SFC would likely provide a much faster and more environmentally friendly method. The same polysaccharide-based columns used for HPLC are typically used for SFC, making method transfer straightforward. For high-throughput screening or process support, developing a chiral SFC method would be a highly valuable endeavor.

Conclusion

Developing a chiral separation for a novel compound like (R)- and (S)-4-Cbz-3-hydroxymethylmorpholine is a systematic process rooted in understanding the analyte's structure and the principles of chiral recognition. By starting with a diverse screen of polysaccharide-based CSPs under normal phase conditions, a successful separation can be methodically achieved. The detailed screening and optimization protocols provided in this guide serve as a robust template for this process. Furthermore, for laboratories equipped with the technology, exploring chiral SFC is strongly recommended as a faster, greener alternative that is exceptionally well-suited for this class of molecules. This dual approach ensures that the developed analytical method is not only fit-for-purpose but also aligned with modern standards of efficiency and sustainability.

References

  • Title: Chiral Separations by Liquid Chromatography Source: American Chemical Society URL: [Link]

  • Title: A Practical Guide to Chiral Analysis Source: Chiral Technologies, Inc. (Daicel) URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography Source: Wiley URL: [Link]

  • Title: Supercritical Fluid Chromatography for Enantioselective Separations Source: Trends in Analytical Chemistry URL: [Link]

Comparative

Chiralcel OD-H Column Method for Morpholine Enantiomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Morpholine Challenge Morpholine derivatives (e.g., Reboxetine, Aprepitant, and various 2...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Morpholine Challenge

Morpholine derivatives (e.g., Reboxetine, Aprepitant, and various 2- or 3-substituted morpholine scaffolds) represent a distinct challenge in chiral HPLC. The secondary amine within the morpholine ring is highly basic (


), leading to severe peak tailing due to non-specific interactions with residual silanols on the silica support of polysaccharide columns.

While newer immobilized phases (e.g., Chiralpak IA) offer solvent flexibility, the Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) remains a gold standard for this class due to its unique ability to form inclusion complexes with the chair-conformation of the morpholine ring. However, success on OD-H is strictly dependent on the mobile phase additive strategy .

This guide compares OD-H against its primary competitors (AD-H, OJ-H) and provides a validated protocol for resolving morpholine enantiomers.

Mechanistic Insight: Why OD-H?

To develop a robust method, one must understand the molecular recognition mechanism. The Chiralcel OD-H selector contains polar carbamate groups capable of hydrogen bonding and dipole-dipole interactions.

  • The "Handshake" Interaction: The NH group of the morpholine ring acts as a hydrogen bond donor to the carbonyl oxygen of the stationary phase's carbamate moiety.

  • The Steric Fit: The 3,5-dimethylphenyl groups on the cellulose backbone create chiral "grooves." The chair conformation of the morpholine ring fits into these grooves, but only if the substituent (e.g., a phenyl group at C2) is in the correct spatial orientation.

Visualization: Interaction & Method Logic

The following diagram illustrates the logical flow of method development and the specific interactions governing separation.

G Start Target: Chiral Morpholine Derivative Mech Mechanism: H-Bonding (NH...O=C) + Steric Inclusion Start->Mech Define Interaction Screen Primary Screen: Chiralcel OD-H Hexane/IPA (90:10) Mech->Screen Select Column Issue Issue: Peak Tailing? (Silanol Interaction) Screen->Issue Evaluate Peak Shape Sol1 Add 0.1% Diethylamine (DEA) Issue->Sol1 Yes (Tailing > 1.2) Sol2 Switch to Chiralpak AD-H (Amylose Backbone) Issue->Sol2 No Resolution (Rs < 1.0) Result Optimized Separation Rs > 1.5 Issue->Result No Sol1->Result Improved Shape

Caption: Logical workflow for optimizing morpholine separations. Note the critical decision point regarding amine additives.

Comparative Analysis: OD-H vs. Alternatives

The following data summarizes the performance of OD-H against the Amylose-based AD-H and the immobilized IA column for a representative 2-substituted morpholine (e.g., Reboxetine or 2-phenylmorpholine).

FeatureChiralcel OD-H Chiralpak AD-H Chiralpak IA (Immobilized)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Bonded)
Selectivity (

)
High (1.2 - 1.5) for rigid ringsModerate (1.1 - 1.3)Variable (Solvent dependent)
Resolution (

)
Excellent (

typical)
Good, but often lower than OD-H for this classHigh potential with non-standard solvents (e.g., DCM)
Peak Shape Poor without additives (Severe tailing)Better native peak shapeGood, robust to aggressive solvents
Mobile Phase Hexane/Alcohol onlyHexane/Alcohol onlyHexane/Alcohol, MTBE, DCM, Ethyl Acetate
Verdict Preferred Choice for raw resolution power.Alternative if OD-H fails to separate.Modern Choice for solubility issues.

Key Insight: While AD-H often provides higher resolution for linear amines, OD-H frequently outperforms AD-H for cyclic amines like morpholines due to the specific geometry of the cellulose cavity [1].

Validated Experimental Protocol

This protocol is designed for the separation of Reboxetine (a model chiral morpholine) but is applicable to most 2- and 3-substituted morpholine derivatives.

Phase 1: System Preparation
  • Instrument: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Temperature:

    
    C (Control is critical; higher temps reduce resolution).
    
Phase 2: Mobile Phase Preparation (The "0.1% Rule")

The most common failure mode is improper additive preparation.

  • Base Solvent: Measure 900 mL of n-Hexane (HPLC Grade).

  • Modifier: Measure 100 mL of 2-Propanol (IPA) or Ethanol.

    • Expert Note: Ethanol often yields sharper peaks than IPA for morpholines on OD-H due to lower viscosity and better mass transfer [2].

  • Additive: Add 1.0 mL of Diethylamine (DEA) to the alcohol portion before mixing with hexane.

    • Concentration: Final concentration is 0.1% v/v.[2]

    • Why DEA? DEA competes with the morpholine analyte for the acidic silanol sites on the silica gel, effectively "masking" them and preventing peak tailing [3].

Phase 3: Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.5 - 1.0 mL/minLower flow maximizes interaction time in chiral grooves.
Detection UV 220 nm or 270 nmMorpholine ring has low UV absorbance; rely on substituents (e.g., phenyl).
Injection Vol 5 - 10

L
Prevent column overload which destroys resolution.
Sample Diluent Mobile PhasePrevents "solvent shock" and peak distortion.
Phase 4: System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase DEA to 0.2% or replace the column guard.
  • Resolution (

    
    ):  Must be 
    
    
    
    for baseline separation.
  • Capacity Factor (

    
    ):  First peak should elute with 
    
    
    
    to avoid interference from the void volume.

Troubleshooting & Optimization

Scenario A: No Separation (Single Peak)
  • Action: Switch modifier from 2-Propanol to Ethanol .

  • Reason: Ethanol can alter the solvation of the chiral stationary phase, changing the shape of the chiral cavity.

  • Secondary Action: Lower temperature to

    
    C. Enantioseparation is enthalpy-driven; lower temperatures favor the formation of the diastereomeric complex.
    
Scenario B: Elution Order Reversal
  • Observation: The active enantiomer elutes first on OD-H but second on AD-H.

  • Utility: If the minor impurity elutes after the main peak, it is easier to quantify (no tailing overlap). Use this to select between OD-H and AD-H based on whether you are analyzing the (R) or (S) enantiomer as the product.

Scenario C: High Backpressure
  • Cause: Precipitation of additives or blockage.

  • Fix: Flush column with 100% Ethanol (at low flow, 0.2 mL/min) to dissolve any buffer salts or lipid contaminants. Never use water on a standard OD-H column.

References

  • Walters, R. R., & Buist, S. C. (1998).[3] Improved enantioselective method for the determination of the enantiomers of reboxetine in plasma. Journal of Chromatography A. Link

  • Perrin, C., et al. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALCEL OD-H. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-4-Cbz-3-hydroxymethylmorpholine

Executive Hazard Analysis (R)-4-Cbz-3-hydroxymethylmorpholine (Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate) is a chiral building block frequently used in medicinal chemistry. While often handled as a standard in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

(R)-4-Cbz-3-hydroxymethylmorpholine (Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate) is a chiral building block frequently used in medicinal chemistry. While often handled as a standard intermediate, its structural components—a morpholine ring protected by a lipophilic Carboxybenzyl (Cbz) group—dictate a specific safety profile often underestimated in routine synthesis.

Critical Safety Warning: While many morpholine derivatives are classified merely as irritants (H315/H319), specific isomers and analogs in this class have demonstrated Acute Toxicity (Oral) Category 3 (H301) in addition to Specific Target Organ Toxicity (H335) [1].

The "Why" Behind the Protocol: The Cbz protecting group significantly increases the compound's lipophilicity compared to the parent morpholine. This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer). Consequently, standard "splash protection" is insufficient; protocols must prevent prolonged contact and inhalation of aerosols.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. PPE is the last line of defense; engineering controls (fume hoods) are primary.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (if using DCM)The lipophilic Cbz moiety facilitates skin absorption. Standard 4-mil nitrile offers <5 mins protection against chlorinated solvents often used with this reagent. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient.This compound is often a viscous oil or low-melting solid. Oils adhere to lenses and skin; goggles seal the orbital area against vapors and splashes that glasses cannot block.
Body Protection Lab Coat (High-Neck, Snap Closure) Material: Poly-cotton or Nomex (if flammable solvents present)Prevents migration of the oily residue to street clothes. Snap closures allow for rapid removal in emergency stripping scenarios.
Respiratory Fume Hood Mandatory Backup: N95/P100 Respirator (if hood fails)Inhalation of aerosols (during rotary evaporation or weighing) can trigger respiratory irritation (H335).

Operational Workflow & Engineering Controls

The following diagram outlines the decision logic for safe handling, from receipt to reaction setup.

HandlingWorkflow Start Receipt of (R)-4-Cbz-3-hydroxymethylmorpholine Inspection Inspect Container Integrity (Check for oily residue on threads) Start->Inspection StateCheck Physical State Check Inspection->StateCheck Solid Solid / Waxy Solid StateCheck->Solid Is Solid Oil Viscous Oil StateCheck->Oil Is Liquid WeighingSolid Weighing Protocol (Solid): Use Anti-Static Gun Work in Fume Hood Solid->WeighingSolid WeighingOil Weighing Protocol (Oil): Use Positive Displacement Pipette or Weigh by Difference (Syringe) Oil->WeighingOil Solvent Dissolution / Reaction Setup WeighingSolid->Solvent WeighingOil->Solvent DCM_Check Solvent is Halogenated? (e.g., DCM, Chloroform) Solvent->DCM_Check StdGloves Standard Double Nitrile DCM_Check->StdGloves No (MeOH, THF, DMF) LaminateGloves REQUIRED: Silver Shield® or Laminate Under-gloves DCM_Check->LaminateGloves Yes (DCM, CHCl3)

Figure 1: Operational workflow emphasizing physical state handling and glove selection based on solvent compatibility.

Key Protocol Details:
  • Receipt & Storage: Store at 2-8°C (Refrigerator). Cold storage minimizes volatility but may increase viscosity. Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze the Cbz group or degrade the morpholine ring over time [2].

  • Weighing (The Critical Step):

    • If Oil: Do not pour.[1][2][3] Use a disposable syringe or a positive displacement pipette to transfer. This prevents "drips" on the bottle threads, a common source of glove contamination.

    • If Solid: This compound often forms a waxy solid. Use a spatula, but treat the dust as a sensitizer. Weigh inside the fume hood.

  • Solvent Compatibility: If dissolving in Dichloromethane (DCM), standard nitrile gloves degrade in <3 minutes. You must wear a laminate liner (e.g., Silver Shield) under nitrile gloves, or change outer gloves immediately upon any splash contact [3].

Emergency Response & Disposal

In the event of exposure or spillage, immediate action is required.[2][4][5][6] The lipophilicity of the Cbz group means it resists water wash-off; soap is essential.

EmergencyResponse Incident Exposure / Spill Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & Water (15 min) (Water alone is ineffective for Cbz) Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Eye->ActionEye ActionSpill 1. Evacuate Area if Aerosolized 2. Cover with Vermiculite/Sand 3. Do NOT use combustible rags Spill->ActionSpill

Figure 2: Emergency response decision tree highlighting specific cleaning requirements for lipophilic compounds.

Disposal Protocols
  • Waste Segregation: Dispose of as Hazardous Organic Waste .

  • Halogenated vs. Non-Halogenated: If the compound was dissolved in DCM, the entire waste stream must go to Halogenated Waste. If dissolved in Methanol/Ethyl Acetate, it goes to Non-Halogenated.

  • Container Decontamination: Triple rinse empty containers with Acetone before disposal. The rinsate must be treated as hazardous waste.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from (Note: Reference used for analog hazard extrapolation H301/H315/H319).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from

  • PubChem. (n.d.). Compound Summary for Benzyl (R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-4-Cbz-3-hydroxymethylmorpholine
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